molecular formula C10H14O2 B087031 1,4-Diethoxybenzene CAS No. 122-95-2

1,4-Diethoxybenzene

Cat. No.: B087031
CAS No.: 122-95-2
M. Wt: 166.22 g/mol
InChI Key: VWGNFIQXBYRDCH-UHFFFAOYSA-N
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Description

1,4-Diethoxybenzene, also known as hydroquinone diethyl ether, is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . This compound is characterized as a white to orange to green powder or crystal with a melting point range of 69°C to 73°C and a boiling point of approximately 246°C . It is practically insoluble in water . With a purity of at least 98% , it serves as a valuable precursor and building block in organic synthesis and various research applications. In scientific research, this compound and its structural analogs are utilized in studies investigating hepatotoxicity mechanisms. Research on p-dialkoxy chlorobenzenes, which share structural similarities, has shown that they can affect biological pathways such as peroxisome proliferation, oxidative stress, and mitochondrial dysfunction in rat primary hepatocytes . Furthermore, related compounds like the fungicide Chloroneb (1,4-dichloro-2,5-dimethoxybenzene), which is a chlorinated analog, have been studied for their mechanism of action, which involves disrupting fungal mitochondrial membranes and other cellular structures . These properties make this compound a compound of interest in toxicogenomics and read-across methodologies for chemical risk assessment . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It should be stored at ambient temperatures, though storage in a cool and dark place is recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diethoxybenzene
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InChI

InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWGNFIQXBYRDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID9059549
Record name Benzene, 1,4-diethoxy-
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Molecular Weight

166.22 g/mol
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CAS No.

122-95-2
Record name 1,4-Diethoxybenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diethoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 1,4-Diethoxybenzene (CAS No. 122-95-2), a key aromatic ether intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its physical and chemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its applications as a precursor in the synthesis of pharmaceuticals and liquid crystals.

Core Properties of this compound

This compound, also known as hydroquinone diethyl ether, is a white crystalline solid at room temperature.[1][2] It is primarily utilized as an intermediate in the synthesis of a variety of organic compounds, including dyes, fragrances, pharmaceuticals, and liquid crystal materials.[1][2]

Chemical Identification and Physical Constants

The fundamental identifiers and physical constants of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

PropertyValueSource(s)
CAS Number 122-95-2[3]
Molecular Formula C₁₀H₁₄O₂[4][5]
Molecular Weight 166.22 g/mol [4]
Appearance White crystalline powder/solid[1]
Melting Point 69-72 °C[6]
Boiling Point 246 °C at 760 mmHg[5]
Density Approximately 1.0 g/cm³
Solubility Insoluble in water; Soluble in ethanol and ether.[1]
Vapor Pressure 0.0436 mmHg at 25°C

Synthesis and Purification: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from hydroquinone.[1][7] This method involves the deprotonation of hydroquinone followed by a nucleophilic substitution reaction with an ethylating agent.

Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar dialkoxybenzenes.

Materials:

  • Hydroquinone

  • Ethyl bromide or Diethyl sulfate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (as solvent)

  • Water

  • 95% Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.

  • Base Addition: While stirring, add a stoichiometric excess of powdered sodium hydroxide or potassium hydroxide to the solution.

  • Alkylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the reaction.[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with water to remove any inorganic salts.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis (in Ethanol, Reflux) Hydroquinone->Reaction EthylBromide Ethyl Bromide EthylBromide->Reaction Base Base (NaOH/KOH) Base->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct forms Workup Precipitation (in Water) Isolation Filtration Workup->Isolation Purification Recrystallization (from 95% Ethanol) Isolation->Purification PureProduct Pure this compound Purification->PureProduct yields CrudeProduct->Workup SyntheticPathway cluster_starting_material Starting Material cluster_synthesis Synthetic Steps cluster_final_product Final Product cluster_application Application DEB This compound Modification Chemical Modification (e.g., Electrophilic Substitution) DEB->Modification Derivatization Further Derivatization Modification->Derivatization BioactiveMolecule Biologically Active Molecule (e.g., Enzyme Inhibitor) Derivatization->BioactiveMolecule BiologicalTarget Interaction with Biological Target BioactiveMolecule->BiologicalTarget interacts with SignalingPathway Modulation of Signaling Pathway BiologicalTarget->SignalingPathway modulates

References

Spectroscopic Profile of 1,4-Diethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,4-diethoxybenzene, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol . Its structure is characterized by a central benzene ring substituted with two ethoxy groups at the para positions. This symmetrical arrangement is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and complementary information.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically exhibits a triplet for the methyl protons, a quartet for the methylene protons, and a singlet for the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.37Triplet6H7.0-CH₃
3.96Quartet4H7.0-O-CH₂-
6.81Singlet4HN/AAr-H

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
15.0-CH₃
63.8-O-CH₂-
115.5Ar-C-H
153.1Ar-C-O
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Wavenumber (cm⁻¹)Vibrational Mode
~2975C-H stretch (aliphatic)
~2870C-H stretch (aliphatic)
~1510C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1050C-O stretch (alkyl ether)
~825C-H bend (aromatic, para-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
16648[M]⁺ (Molecular Ion)
13816[M - C₂H₄]⁺
110100[M - C₂H₄ - C₂H₄]⁺
10959[M - C₂H₄ - C₂H₅]⁺
8125[C₆H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

    • Gently agitate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the peak multiplicities and coupling constants to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks in the spectrum.

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample like this compound, a direct insertion probe is commonly used.

    • A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

    • The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

  • Ionization and Analysis:

    • The sample is heated to induce vaporization into the gas phase within the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution For NMR Solid_Sample Direct Solid Application (IR/MS) Sample->Solid_Sample For IR & MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS Acquisition Signal Acquisition (FID / Interferogram / Ion Current) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (Fourier Transform / Background Subtraction / m/z Sorting) Acquisition->Processing Spectrum Generation of Spectrum (NMR / IR / Mass Spectrum) Processing->Spectrum Interpretation Spectral Interpretation (Chemical Shifts, Frequencies, m/z values) Spectrum->Interpretation Structure Structure Confirmation/ Elucidation Interpretation->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 1,4-Diethoxybenzene from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-diethoxybenzene from hydroquinone, a common transformation in organic chemistry with applications in the development of pharmaceuticals, fragrances, and liquid crystals.[1] The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction for forming ethers.[2]

Reaction Overview

The synthesis of this compound from hydroquinone is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, the hydroxyl groups of hydroquinone are deprotonated by a base to form a more nucleophilic phenoxide dianion. This dianion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the diether product.[2]

The choice of base, solvent, and temperature is crucial for optimizing the reaction rate and maximizing the yield of this compound.[3] Common bases include potassium hydroxide and sodium hydroxide, while suitable solvents include ethanol and dimethyl sulfoxide (DMSO).[1][3] The reaction is often carried out at an elevated temperature to ensure a reasonable reaction rate.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

ParameterValueSource(s)
Reactants
Hydroquinone1.0 equivalent[2]
Ethyl Bromide/Iodide>2.0 equivalents[1][3]
Base (e.g., KOH, NaOH)>2.0 equivalents[1][3]
Reaction Conditions
SolventEthanol or DMSO[1][3]
Temperature60 °C (Ethanol)[1]
Reaction Time2 hours (Ethanol)[1]
Product Information
Product NameThis compound[1]
AppearanceWhite crystalline solid[1]
Yield~80%[1]
Melting Point69-72 °C[4][5][6]
Spectroscopic Data
1H NMR See spectrum details below[7][8]
13C NMR See spectrum details below[7]
IR See spectrum details below[9][10]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from hydroquinone using potassium hydroxide in ethanol.

Materials:

  • Hydroquinone

  • Ethyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in ethanol.

  • Addition of Base: To the stirred solution, add powdered potassium hydroxide.

  • Addition of Ethylating Agent: While stirring, add ethyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and maintain this temperature for 2 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water to remove any remaining base and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from ethanol to obtain a white crystalline solid.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the Williamson ether synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Hydroquinone Hydroquinone Dianion Hydroquinone Dianion Hydroquinone->Dianion + 2 OH⁻ Base 2 KOH Water 2 H₂O Dianion->Water Dianion_s2 Hydroquinone Dianion Product This compound Dianion_s2->Product + 2 CH₃CH₂Br EtBr 2 CH₃CH₂Br Salt 2 KBr Product->Salt

Williamson Ether Synthesis Mechanism
Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup: Dissolve Hydroquinone in Ethanol Start->Reaction_Setup Add_Base Add Potassium Hydroxide Reaction_Setup->Add_Base Add_EtBr Add Ethyl Bromide Add_Base->Add_EtBr Heat Heat to 60°C for 2 hours Add_EtBr->Heat Workup Work-up: Add Water Heat->Workup Extraction Extract with Diethyl Ether Workup->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Purification Purification: Recrystallization from Ethanol Evaporation->Purification Characterization Characterization: Melting Point, NMR, IR Purification->Characterization End End Characterization->End

References

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for preparing 1,4-diethoxybenzene, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] The document details optimized reaction protocols, presents key quantitative data in a structured format, and offers insights into the reaction mechanism, potential side reactions, and product characterization.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from a primary alkyl halide.[2] In the context of this compound synthesis, the dianion of hydroquinone is reacted with an ethylating agent.

Reaction and Mechanism

The overall reaction for the synthesis of this compound from hydroquinone is as follows:

Overall Reaction

The reaction mechanism involves the deprotonation of hydroquinone by a base to form the hydroquinone dianion, which then acts as a potent nucleophile. This dianion subsequently attacks the electrophilic carbon of the ethylating agent in a concerted SN2 fashion, leading to the formation of the ether linkages.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydroquinone Hydroquinone Dianion Hydroquinone Dianion Hydroquinone->Dianion Deprotonation Base 2 Base EthylHalide 2 Ethyl Halide Diethoxybenzene This compound Dianion->Diethoxybenzene SN2 Attack Byproduct1 2 Conjugate Acid Byproduct2 2 Halide Salt

Diagram 1: Reaction pathway for the Williamson ether synthesis of this compound.

Data Presentation: A Comparative Analysis of Reaction Conditions

The yield of this compound is highly dependent on the choice of reagents and reaction conditions. The following table summarizes various reported methods, providing a clear comparison for researchers to select the most suitable protocol for their needs.

Ethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl BromidePotassium HydroxideEthanol602~80[3]
Diethyl SulfateSodium HydroxideAqueousNot SpecifiedNot SpecifiedHigh[3]
Ethyl IodidePotassium CarbonateButanoneReflux1Not SpecifiedThis guide provides a general protocol; yields may vary.
Ethyl HalideSodium EthoxideEthanolRefluxNot SpecifiedGood[4]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a high-yield synthesis of this compound.

High-Yield Synthesis using Ethyl Bromide and Potassium Hydroxide

This protocol is based on a reported method with a yield of approximately 80%.[3]

Materials:

  • Hydroquinone

  • Ethyl Bromide

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, dissolve hydroquinone in ethanol.

  • Addition of Base: To the stirred solution, add powdered potassium hydroxide.

  • Addition of Ethylating Agent: Slowly add ethyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to 60°C in a water bath and maintain this temperature with continuous stirring for 2 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir. The solution should remain alkaline.

  • Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as a white crystalline solid.[3]

Experimental_Workflow Setup 1. Reaction Setup: Dissolve hydroquinone in ethanol. Add KOH. Addition 2. Add Ethyl Bromide Setup->Addition Reaction 3. Heat at 60°C for 2h Addition->Reaction Workup 4. Cool and add water Reaction->Workup Isolation 5. Filter crude product Workup->Isolation Washing 6. Wash with water until neutral Isolation->Washing Drying 7. Dry under vacuum Washing->Drying Purification 8. Recrystallize from 95% ethanol Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Diagram 2: Experimental workflow for the synthesis of this compound.

Product Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physical Properties
PropertyValue
AppearanceWhite crystalline solid[3]
Melting Point69-72 °C
Boiling Point246 °C
SolubilityInsoluble in water; soluble in organic solvents like ethanol and ether.
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): [5]

  • δ ~1.4 ppm (t, 6H): Triplet corresponding to the six protons of the two methyl (-CH3) groups.

  • δ ~4.0 ppm (q, 4H): Quartet corresponding to the four protons of the two methylene (-OCH2-) groups.

  • δ ~6.8 ppm (s, 4H): Singlet corresponding to the four aromatic protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~15 ppm: Carbon of the methyl (-CH3) groups.

  • δ ~64 ppm: Carbon of the methylene (-OCH2-) groups.

  • δ ~115 ppm: Aromatic C-H carbons.

  • δ ~153 ppm: Aromatic C-O carbons.

IR (Infrared) Spectroscopy: [6][7]

  • ~2980-2850 cm-1: C-H stretching of the ethyl groups.

  • ~1510 cm-1: C=C stretching of the aromatic ring.

  • ~1230 cm-1: Aryl-O-C stretching.

  • ~1050 cm-1: C-O-C stretching.

  • ~820 cm-1: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, certain side reactions can lower the yield and complicate purification.

  • Elimination Reaction: The alkoxide/phenoxide base can induce an elimination reaction (E2) with the ethylating agent, particularly if the reaction temperature is too high.[8]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[8]

Troubleshooting Low Yields: [8]

  • Incomplete Deprotonation: Ensure a sufficiently strong base and anhydrous conditions are used to fully deprotonate the hydroquinone.

  • Reaction Time and Temperature: Optimize the reaction time and temperature; prolonged reaction times or excessively high temperatures can lead to side reactions.

  • Purity of Reagents: Use pure and dry reagents and solvents to avoid unwanted side reactions.

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of this compound. By carefully selecting the appropriate reagents, solvent, and reaction conditions, researchers can achieve high yields of this important chemical intermediate. This guide provides the necessary technical details and data to enable scientists and professionals in drug development and materials science to successfully synthesize and characterize this compound for their research and development needs.

References

IUPAC name and synonyms for 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Diethoxybenzene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.

Nomenclature

The standard IUPAC name for this compound is This compound [1][2]. It is also known by several synonyms, which are often encountered in literature and commercial listings.

Common Synonyms:

  • p-Diethoxybenzene[3][4][5]

  • Hydroquinone diethyl ether[1][3][4][5][6][7]

  • Benzene, 1,4-diethoxy-[3][5]

  • Benzene, p-diethoxy-[1][4][5]

  • 1,4-diethyl oxybenzene[1]

  • NSC-2113[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic sweet, floral, or anise-like odor[8][9][10]. It is insoluble in water but soluble in organic solvents such as ethanol and ether[7][8].

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[2][3][4][5][7][8][10]
Molecular Weight 166.22 g/mol [8][10]
CAS Number 122-95-2[2][3][4][5][7][8]
Appearance White to off-white crystalline solid[8][10]
Melting Point 69-72 °C[3][10]
Boiling Point 198-200 °C; 246 °C at 760 mmHg[3][8]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 88.2 ± 19.4 °C[3]
Solubility Insoluble in water; Soluble in ethanol, ether[7][8]
Vapor Pressure 0.0436 mmHg at 25°C[7]

Table 2: Computed Molecular Descriptors

DescriptorValueSource
XLogP3 2.5[1]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 4[8]
Topological Polar Surface Area 18.5 Ų[1][8]
Heavy Atom Count 12[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethylation of hydroquinone. Several methods have been described in the literature.

Method 1: Williamson Ether Synthesis with Diethyl Sulfate

This is a common method for preparing this compound.[10][11]

  • Reactants: Hydroquinone, diethyl sulfate, and a base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Add diethyl sulfate (2.5 equivalents) dropwise to the stirred solution while maintaining the temperature below 40°C.

    • After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.

    • Cool the reaction mixture. The solid product will precipitate.

    • Isolate the crude product by filtration and wash it thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Method 2: Phase-Transfer Catalysis

This method offers an alternative to the classical Williamson synthesis, often with improved yields and milder reaction conditions.[9]

  • Reactants: Hydroquinone, an ethylating agent (e.g., ethyl bromide), a base (e.g., potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • Combine hydroquinone, powdered potassium hydroxide, the phase-transfer catalyst, and a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

    • Add ethyl bromide to the mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[9]

    • After cooling, add water to the mixture.

    • The product, being insoluble in water, will precipitate and can be collected by suction filtration.

    • Wash the product with water until the filtrate is neutral.

    • Dry the product under a vacuum. If necessary, further purify by recrystallization from 95% ethanol.[9]

Analytical Methods

The characterization and purity assessment of this compound typically involve standard analytical techniques for organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from a mixture and confirming its identity based on its mass spectrum.[12] The NIST WebBook provides a reference mass spectrum for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the ethoxy groups.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring.[1][4]

  • Melting Point Analysis: The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range close to the literature value suggests high purity.

Visualizations

Synthesis_of_1_4_Diethoxybenzene cluster_reactants Reactants cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Williamson Ether Synthesis Hydroquinone->Reaction EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) EthylatingAgent->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product Byproduct Byproducts (e.g., Na₂SO₄, H₂O) Reaction->Byproduct

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Crude Product B Dissolution in Solvent A->B C Purification (e.g., Recrystallization, Column Chromatography) B->C D GC-MS C->D E NMR Spectroscopy (¹H, ¹³C) C->E F IR Spectroscopy C->F G Melting Point Analysis C->G H Structure Confirmation D->H E->H F->H I Purity Assessment G->I

Caption: General analytical workflow for this compound characterization.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Diethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,4-diethoxybenzene in various organic solvents. The information contained herein is critical for professionals in chemical research, synthesis, and pharmaceutical development, where this compound serves as a key intermediate. Understanding its solubility is paramount for process optimization, including purification, crystallization, and formulation.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O₂. It presents as a white crystalline solid and is known to be insoluble in water but soluble in several organic solvents.[1][2][3] Key physical properties are summarized below:

PropertyValueReference(s)
Molecular Weight166.22 g/mol [4][5]
Melting Point69-72 °C[2][4][6]
Boiling Point246 °C[2][4][6]
Water SolubilityInsoluble[1][2][3][4][6]

Quantitative Solubility Data

A recent study systematically investigated the solubility of this compound in twelve monosolvent systems at temperatures ranging from 278.15 K to 318.15 K.[7] The research found that the mole fraction solubility of this compound increased with rising temperature across all tested solvents.[7] The following table summarizes the molar fraction solubility at 298.15 K (25 °C), highlighting the varying dissolution capabilities of different solvent classes.

Table 1: Molar Fraction Solubility of this compound in Various Organic Solvents at 298.15 K [7]

SolventMolar Fraction (mol/mol)
Butyl Acetate0.212
Ethyl Acetate0.179
2-Butanone0.169
n-Propyl Acetate0.165
Methyl Acetate0.145
Acetone> Isobutyl Acetate
Isobutyl Acetate0.112
Dimethyl Carbonate0.099
Ethyl Lactate0.074
Acetonitrile0.067
Ethanol0.015
Methanol0.009

Note: The exact value for acetone was not provided in the abstract but was noted to be greater than that of isobutyl acetate.

The study also noted that factors such as solvent polarity, hydrogen bonding capabilities, and cohesive energy density significantly influence the solubility behavior of this compound.[7]

Experimental Protocol for Solubility Determination

A detailed experimental methodology for determining the solubility of this compound is crucial for reproducing and building upon existing data. While the full experimental details are contained within the cited primary literature, a general workflow for such an experiment can be outlined. The following diagram illustrates a typical gravimetric method for solubility determination.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add known mass of solvent A->B Combine in equilibrium vessel C Stir at constant temperature B->C D Allow solid to settle C->D Achieve saturation E Withdraw supernatant sample D->E F Weigh the sample E->F G Evaporate the solvent F->G H Weigh the residual solid G->H I Calculate mole fraction H->I

Caption: A generalized experimental workflow for determining the solubility of a solid compound in a solvent.

The referenced study utilized established thermodynamic models, including the modified Apelblat, Margules, UNIQUAC, and NRTL models, to correlate the experimental solubility data.[7] The modified Apelblat model was reported to provide the best correlation.[7]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a nonpolar benzene ring with two electron-donating ethoxy groups, dictates its affinity for various solvents.

The study by an unnamed source highlighted the importance of several factors in determining the solubility of this compound.[7] These include:

  • Solvent Polarity (ET(30)) : A measure of the solvent's ionizing power.

  • Hydrogen Bonding : The ability of the solvent to act as a hydrogen bond donor or acceptor.

  • Cohesive Energy Density : A measure of the intermolecular forces within the solvent.

  • Hansen Solubility Parameters (HSPs) : These parameters break down the cohesive energy into contributions from dispersion forces, polar forces, and hydrogen bonding.[7]

The thermodynamic analysis from the study revealed that the mixing process of this compound in the selected solvents is spontaneous and driven by an increase in entropy.[7]

Logical Relationships in Solubility Analysis

The process of understanding and predicting the solubility of a compound like this compound involves a logical progression from experimental measurement to theoretical modeling and analysis.

logical_relationship cluster_experimental Experimental Phase cluster_modeling Modeling Phase cluster_analysis Analysis Phase ExpData Experimental Solubility Data (Varying T and Solvent) Correlation Data Correlation ExpData->Correlation ThermoModels Thermodynamic Models (Apelblat, NRTL, etc.) ThermoModels->Correlation ThermoAnalysis Thermodynamic Property Calculation Correlation->ThermoAnalysis SolventParams Solvent Parameters (HSP, Polarity, etc.) InteractionAnalysis Intermolecular Interaction Analysis SolventParams->InteractionAnalysis InteractionAnalysis->ThermoAnalysis

Caption: A diagram illustrating the logical flow from experimental data to theoretical analysis in solubility studies.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. The provided quantitative data and the outline of the experimental and analytical methodologies offer a solid foundation for scientists and developers. The significant variation in solubility across different solvent classes underscores the importance of solvent selection for specific applications, from chemical synthesis to drug formulation. The referenced study provides a valuable resource for further in-depth analysis of the thermodynamic properties of this compound solutions.[7]

References

Unveiling the Aromatic World of 1,4-Diethoxybenzene Analogs: A Technical Guide to Their Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence and sources of 1,4-diethoxybenzene and its analogs, with a primary focus on the structurally similar and more frequently documented 1,4-dimethoxybenzene. While this compound is a valuable synthetic compound, its presence in nature is not well-documented. In contrast, its methoxy analog is a known constituent of various plant species and plays a role in plant-insect interactions. This guide provides a comprehensive overview of the natural sources of these compounds, summarizes quantitative data, details experimental protocols for their isolation and identification, and presents visual workflows to aid in research and development.

Introduction

This compound and its analogs, belonging to the class of dialkoxybenzenes, are aromatic compounds with significant applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] Their structural precursor, hydroquinone, and its derivatives are found in a variety of natural sources.[3][4][5] Understanding the natural occurrence of these compounds can provide valuable insights for synthetic biology, drug discovery, and the development of novel fragrances and flavorings.

This guide focuses on the known natural sources of 1,4-dimethoxybenzene, a close analog of this compound, and their common precursor, hydroquinone. The methodologies for extraction and identification of these compounds from natural matrices are also detailed to provide a practical resource for researchers.

Natural Occurrence and Sources

While direct evidence for the natural occurrence of this compound is scarce in scientific literature, its analog, 1,4-dimethoxybenzene, has been identified in a variety of natural sources.[1]

1,4-Dimethoxybenzene

1,4-Dimethoxybenzene is a naturally occurring organic compound found in several plant species.[6] It is known for its sweet, floral odor and has been identified as a significant component of the scent profile of various plants, playing a role in attracting pollinators.[6][7]

Table 1: Natural Sources of 1,4-Dimethoxybenzene

Source OrganismFamilyPart of OrganismReference(s)
Willow (Salix spp.)SalicaceaeFlowers[6]
Tea (Camellia sinensis)TheaceaeLeaves[6]
Hyacinth (Hyacinthus orientalis)AsparagaceaeFlowers[6]
Zucchini (Cucurbita pepo)CucurbitaceaeFlowers[6][7]
Nymphaea rudgeanaNymphaeaceae-[8]
Achillea abrotanoidesAsteraceae-[8]
Peppermint (Mentha X piperita)Lamiaceae-[9]
Hydroquinone and its Derivatives

Hydroquinone, the dihydroxy precursor to dialkoxybenzenes, and its glycoside derivative, arbutin, are widespread in the plant kingdom.[4][5] Arbutin can be hydrolyzed to hydroquinone.[5]

Table 2: Natural Sources of Hydroquinone and Arbutin

CompoundSource OrganismFamilyPart of OrganismReported Concentration (ppm)Reference(s)
ArbutinWheat productsPoaceae-1-10[10]
ArbutinPearsRosaceaeFruit4-15[10]
ArbutinCoffeeRubiaceaeBeans0.1[10]
ArbutinTeaTheaceaeLeaves0.1[10]
HydroquinoneCoffeeRubiaceaeBeans0.2[10]
HydroquinoneRed wineVitaceae-0.5[10]
HydroquinoneWheat cerealsPoaceae-0.2-0.4[10]
HydroquinoneBroccoliBrassicaceae-0.1[10]
HydroquinoneAgaricus hondensisAgaricaceaeMushroom-[11]
HydroquinonePropolis---[3]
HydroquinoneCastoreum-Beaver castor sacs-[3]

Experimental Protocols

The isolation and identification of this compound analogs from natural sources typically involve extraction followed by chromatographic and spectroscopic analysis.

General Extraction of Volatile Compounds from Plant Material

This protocol is a generalized procedure for the extraction of aromatic compounds like 1,4-dimethoxybenzene from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., flowers, leaves)

  • Solvent (e.g., hexane, dichloromethane, methanol)

  • Grinder or blender

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Sample Preparation: Homogenize the plant material to increase the surface area for extraction.

  • Extraction: Macerate the homogenized plant material in a suitable solvent at room temperature. The choice of solvent will depend on the polarity of the target compounds. For semi-polar compounds like 1,4-dimethoxybenzene, dichloromethane or a mixture of hexane and ethyl acetate is often effective.

  • Filtration: Separate the solvent extract from the solid plant residue by filtration.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography or solid-phase extraction (SPE) to isolate the compounds of interest.

Identification and Quantification

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Chromatographic Separation:

    • GC-MS: The volatile and semi-volatile compounds in the extract are separated based on their boiling points and affinity for the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be compared to spectral libraries for identification.

    • HPLC: For less volatile or thermally labile compounds, HPLC with a suitable detector (e.g., UV-Vis, MS) can be used for separation and quantification.

  • Spectroscopic Confirmation:

    • NMR: For unambiguous structure elucidation of isolated compounds, 1H and 13C NMR spectroscopy are essential.

  • Quantification: The concentration of the identified compounds can be determined by creating a calibration curve using authentic standards.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the extraction and identification of this compound analogs from natural sources, as well as the biosynthetic relationship of these compounds.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization solvent_extraction Solvent Extraction homogenization->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract gc_ms GC-MS crude_extract->gc_ms Volatiles hplc HPLC crude_extract->hplc Non-volatiles identification Identification gc_ms->identification quantification Quantification gc_ms->quantification hplc->identification hplc->quantification nmr NMR identification->nmr Structure Confirmation biosynthetic_relationship hydroquinone Hydroquinone (Natural Precursor) methylation Methylation (e.g., via O-methyltransferase) hydroquinone->methylation ethylation Ethylation (Synthetic) hydroquinone->ethylation dimethoxybenzene 1,4-Dimethoxybenzene (Natural Analog) methylation->dimethoxybenzene diethoxybenzene This compound ethylation->diethoxybenzene

References

An In-depth Technical Guide to the Electron-Donating Properties of Ethoxy Groups in 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Diethoxybenzene is an aromatic compound of significant interest in medicinal chemistry and materials science due to the profound influence of its para-substituted ethoxy groups on the electronic environment of the benzene ring. The lone pairs of electrons on the oxygen atoms of the ethoxy groups are delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect. This electron donation significantly increases the electron density at the ortho and para positions, rendering the molecule more nucleophilic and susceptible to electrophilic aromatic substitution. While the electronegative oxygen atom also exerts an electron-withdrawing inductive effect, the resonance effect is predominant, defining the overall electron-donating character of the ethoxy substituents. This guide provides a comprehensive overview of these electronic properties, supported by quantitative data, detailed experimental protocols for their determination, and visualizations of relevant chemical and synthetic pathways.

Quantitative Analysis of Electron-Donating Properties

The electron-donating nature of the ethoxy groups in this compound can be quantified using a combination of empirical parameters derived from linear free-energy relationships, spectroscopic analysis, electrochemical measurements, and computational chemistry. These quantitative descriptors are crucial for developing structure-activity relationships (SAR) in drug design and for predicting the reactivity of this compound and its derivatives in chemical synthesis.

Table 1: Quantitative Data on the Electronic Properties of the Ethoxy Group and this compound

ParameterValueMethod of DeterminationSignificance
Hammett Constant (σp) -0.24Linear Free-Energy Relationships (pKa of substituted benzoic acids)A negative value indicates strong electron-donating character at the para position through resonance.
Hammett Constant (σm) +0.10Linear Free-Energy Relationships (pKa of substituted benzoic acids)A positive value at the meta position, where resonance is minimal, reveals the electron-withdrawing inductive effect.
Taft Polar Constant (σ)*+0.49Linear Free-Energy Relationships (ester hydrolysis rates)Quantifies the polar (inductive and field) electron-withdrawing effect of the substituent.
¹³C NMR Chemical Shift (ipso-C) ~152 ppm (estimated)Nuclear Magnetic Resonance (NMR) SpectroscopyDownfield shift of the carbon directly attached to the ethoxy group, indicative of the oxygen's electronegativity.
¹³C NMR Chemical Shift (ortho-C) ~116 ppm (estimated)Nuclear Magnetic Resonance (NMR) SpectroscopyUpfield shift relative to benzene (128.5 ppm) due to increased electron density from the resonance effect.
¹³C NMR Chemical Shift (meta-C) ~129 ppm (estimated)Nuclear Magnetic Resonance (NMR) SpectroscopyMinimal shift compared to benzene, as the resonance effect is not transmitted to the meta position.
Oxidation Potential (Epa) To be determinedCyclic Voltammetry (CV)A lower oxidation potential compared to benzene would indicate a more electron-rich aromatic ring that is easier to oxidize.
HOMO Energy To be determinedComputational Chemistry (e.g., DFT)A higher HOMO energy level relative to benzene would signify greater electron-donating ability and increased reactivity towards electrophiles.
LUMO Energy To be determinedComputational Chemistry (e.g., DFT)The energy of the lowest unoccupied molecular orbital, which influences the molecule's ability to accept electrons.
HOMO-LUMO Gap To be determinedComputational Chemistry (e.g., DFT)A smaller energy gap can be correlated with higher chemical reactivity and polarizability.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from hydroquinone and an ethylating agent, a classic example of the Williamson ether synthesis.

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone in a suitable polar a-protic solvent such as acetone or DMF.

  • Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the hydroxyl groups of hydroquinone.

  • While stirring vigorously, add at least two equivalents of ethyl iodide or ethyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium iodide/bromide salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted hydroquinone, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Product Hydroquinone Hydroquinone Reflux Reflux in Acetone/DMF Hydroquinone->Reflux EthylIodide Ethyl Iodide (2 eq.) EthylIodide->Reflux K2CO3 K₂CO₃ (Base) K2CO3->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Cooling & Filtration Purification Purification Workup->Purification Drying & Evaporation Product This compound Purification->Product

Figure 1: Experimental workflow for the synthesis of this compound.
Determination of Hammett Constants

This protocol outlines the general procedure for determining the Hammett substituent constants (σ) by measuring the pKa of a series of substituted benzoic acids.

Materials:

  • Benzoic acid

  • Para-ethoxybenzoic acid

  • Meta-ethoxybenzoic acid

  • pH meter

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • 50% ethanol-water solvent mixture

  • Magnetic stirrer

Procedure:

  • Prepare solutions of known concentration for benzoic acid and each of the substituted benzoic acids in the 50% ethanol-water mixture.

  • Calibrate the pH meter using standard buffer solutions.

  • Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added to generate a titration curve for each acid.

  • Determine the pKa for each acid, which is the pH at the half-equivalence point.

  • Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Characterization by Cyclic Voltammetry

This protocol describes the determination of the oxidation potential of this compound, which provides insight into the electron-donating ability of the ethoxy groups.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • A three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the solution. A glassy carbon or platinum electrode can be used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan.

  • Record the resulting voltammogram (current vs. potential).

  • The anodic peak potential (Epa) corresponds to the oxidation of this compound. A lower Epa value compared to a reference compound like benzene indicates that the substance is more easily oxidized and thus more electron-rich.

Visualization of Electronic Effects and Synthetic Pathways

Resonance and Inductive Effects of the Ethoxy Group

The electron-donating character of the ethoxy group is a result of the interplay between its resonance (+M effect) and inductive (-I effect) properties. The following diagram illustrates these opposing effects.

G cluster_effects Electronic Effects of Ethoxy Group Ethoxy Ethoxy Group (-OEt) Resonance Resonance Effect (+M) Electron Donating Ethoxy->Resonance Lone pair delocalization Inductive Inductive Effect (-I) Electron Withdrawing Ethoxy->Inductive Oxygen electronegativity Overall Overall Effect Strongly Electron Donating Resonance->Overall Dominant Inductive->Overall Subordinate

Figure 2: Interplay of resonance and inductive effects of the ethoxy group.
Application in Pharmaceutical Synthesis: A Pathway to Phenacetin Analogs

This compound can serve as a versatile starting material or intermediate in the synthesis of various pharmaceutically active compounds. A relevant example is its conceptual connection to the synthesis of phenacetin, a once-common analgesic. While phenacetin is typically synthesized from p-phenetidine, a derivative of this compound can be envisioned in a multi-step synthesis. The following pathway illustrates a plausible synthetic route.

G cluster_pathway Synthetic Pathway to a Phenacetin Analog Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 1,4-Diethoxy-2-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., Sn/HCl or H₂/Pd) Nitro_Intermediate->Reduction Amine_Intermediate 2,5-Diethoxyaniline Reduction->Amine_Intermediate Acetylation Acetylation (Acetic Anhydride) Amine_Intermediate->Acetylation Final_Product N-(2,5-diethoxyphenyl)acetamide (Phenacetin Analog) Acetylation->Final_Product

Figure 3: A plausible synthetic pathway from this compound.

Conclusion

The ethoxy groups in this compound are potent activators of the aromatic ring, primarily through a strong electron-donating resonance effect that overrides their inherent inductive withdrawal. This net electron donation has significant implications for the molecule's reactivity, spectroscopic properties, and its utility as a building block in the development of new chemical entities, including pharmaceuticals. A thorough understanding and quantification of these electronic effects, as outlined in this guide, are essential for researchers and scientists aiming to leverage the unique properties of this compound in their work. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important compound and its derivatives.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1,4-Diethoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Diethoxybenzene, also known as hydroquinone diethyl ether, is an aromatic organic compound with the formula C₆H₄(OCH₂CH₃)₂.[1] It typically appears as a white to off-white crystalline solid with a faint, sweet floral odor.[1] Its molecular structure, featuring a benzene ring substituted with two electron-donating ethoxy groups at the para positions, renders it an activated and versatile intermediate in a multitude of organic syntheses.[1] This compound serves as a crucial building block in the production of dyes, pharmaceuticals, liquid crystal materials, and fragrances.[1][2] The electron-rich nature of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution, a key reaction class for the introduction of various functional groups.

Physicochemical Properties of this compound
PropertyValue
CAS Number 122-95-2[3]
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [3]
Melting Point 69-72 °C[3][4]
Boiling Point 246-248 °C[3][4]
Appearance White to orange to green powder or crystals[3]
Solubility Insoluble in water; soluble in ethanol and ether[1]

Key Applications in Organic Synthesis

This compound is a valuable precursor in several classes of organic reactions, primarily due to the activating, ortho, para-directing nature of its two ethoxy groups.

Electrophilic Aromatic Substitution

The electron-donating ethoxy groups make the aromatic ring of this compound exceptionally electron-rich, thus highly reactive towards electrophiles.[5] All four available positions on the ring are activated and sterically accessible, which can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled.[5]

Common Electrophilic Substitution Reactions:

  • Nitration: Introduction of a nitro group (-NO₂) is a fundamental step for synthesizing intermediates used in dyes and pharmaceuticals. The nitro group can be subsequently reduced to an amino group.

  • Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid introduces one or more halogen atoms.

  • Friedel-Crafts Acylation & Alkylation: These reactions introduce acyl or alkyl groups, respectively, forming substituted ketones or alkylated aromatics.

  • Chloromethylation: The introduction of a chloromethyl group (-CH₂Cl) provides a reactive handle for further synthetic transformations, such as the Wittig reaction for polymer synthesis.[6]

Fries Rearrangement

The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones, which are important intermediates for various pharmaceuticals.[7][8] While this compound itself does not undergo this rearrangement, its precursor, hydroquinone, can be diacetylated and then subjected to a Fries rearrangement to produce 2,5-dihydroxyacetophenone.[9][10][11] This product is a key starting material in the synthesis of various bioactive compounds. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7]

Synthesis of Dyes and Conjugated Materials

This compound and its derivatives are used as core structures in the synthesis of dyes and functional polymers.[12] For instance, it can be a starting point for creating electroluminescent macromonomers.[6] A typical synthetic route involves chloromethylation, followed by reaction with triphenylphosphine to form a phosphonium salt, which is then used in a Wittig condensation to build a conjugated system.[6]

Pharmaceutical and Agrochemical Synthesis

As a key organic intermediate, this compound is utilized in the synthesis of pesticides, medicines, and other specialty chemicals.[2] Its stable and predictable reactivity makes it a reliable building block for complex molecules, including active pharmaceutical ingredients (APIs).[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the ethylation of hydroquinone using ethyl bromide and a phase transfer catalyst.

Reaction Scheme: HO-C₆H₄-OH + 2 CH₃CH₂Br --(KOH, Catalyst)--> CH₃CH₂O-C₆H₄-OCH₂CH₃ + 2 KBr + 2 H₂O

Materials:

  • Hydroquinone

  • Ethyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol or Methanol (solvent)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide), if desired

Procedure:

  • In a round-bottom flask, dissolve hydroquinone and potassium hydroxide in 20 mL of ethanol (or methanol).[2]

  • Add ethyl bromide to the mixture.[2]

  • Heat the reaction mixture at 60 °C for 2 hours with continuous stirring.[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary:

Reactant 1Reactant 2SolventTemperatureTimeYieldRef.
HydroquinoneEthyl BromideEthanol60 °C2 h~80%[2]
Protocol 2: Synthesis of 2,5-Diethoxy-4-nitroaniline (Intermediate for Dyes)

This protocol outlines a typical electrophilic nitration followed by reduction, starting from this compound.

Workflow Diagram:

G A This compound B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,5-Diethoxynitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 2,5-Diethoxyaniline D->E Fries_Rearrangement cluster_start Starting Material Preparation cluster_rearrangement Fries Rearrangement cluster_workup Workup and Isolation Hydroquinone Hydroquinone Acetylation Acetylation Hydroquinone->Acetylation Acetic Anhydride Hydroquinone_Diacetate Hydroquinone_Diacetate Acetylation->Hydroquinone_Diacetate AlCl3_Complex AlCl3_Complex Hydroquinone_Diacetate->AlCl3_Complex + AlCl₃ Acylium_Ion Acylium_Ion AlCl3_Complex->Acylium_Ion Heat (160-165°C) Rearrangement Rearrangement Acylium_Ion->Rearrangement Product_Complex Product_Complex Rearrangement->Product_Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis Ice/HCl Crude_Product Crude_Product Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ethanol or Water Pure_Product Pure_Product Recrystallization->Pure_Product 2,5-Dihydroxy- acetophenone

References

Application Notes and Protocols: 1,4-Diethoxybenzene as a Versatile Building Block for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethoxybenzene is a readily available aromatic compound that serves as a valuable and versatile building block in the synthesis of thermotropic liquid crystals. Its symmetrical structure, featuring two flexible ethoxy chains, makes it an ideal core or precursor for the molecular architecture of calamitic (rod-shaped) liquid crystals. The presence of the ethoxy groups can influence key liquid crystalline properties such as the mesophase type, transition temperatures, and dielectric anisotropy.

These application notes provide detailed protocols for the synthesis of liquid crystals derived from this compound. The methodologies described focus on the preparation of key intermediates and their subsequent conversion into Schiff base liquid crystals, a common class of mesogenic compounds. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathways and experimental workflows.

Core Concepts and Synthetic Strategy

The general strategy for utilizing this compound as a liquid crystal precursor involves a multi-step synthesis. Initially, this compound is functionalized to introduce reactive groups, such as formyl (-CHO) or amino (-NH2) groups. These functionalized derivatives are then used in condensation reactions to form the final liquid crystal molecules.

A common and illustrative example is the synthesis of a Schiff base liquid crystal, N-(4-ethoxybenzylidene)-4-ethoxyaniline. This synthesis demonstrates the conversion of this compound into two key intermediates: 4-ethoxybenzaldehyde and 4-ethoxyaniline, which are then reacted to form the final mesogenic compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The foundational building block, this compound, can be synthesized from hydroquinone via the Williamson ether synthesis.[1]

Materials:

  • Hydroquinone

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.0 eq) in acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq).

  • Alkylation: Add ethyl iodide or ethyl bromide (2.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Ethoxybenzaldehyde (Intermediate A)

This protocol outlines the formylation of this compound to produce the key aldehyde intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium acetate solution

  • Ice bath

  • Dropping funnel

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq) with stirring.

  • Formylation: Dissolve this compound (1.0 eq) in dichloromethane and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then add a saturated solution of sodium acetate to neutralize the acid.

  • Extraction: Extract the product with dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude 4-ethoxybenzaldehyde by vacuum distillation or recrystallization.

Protocol 3: Synthesis of 4-Ethoxyaniline (Intermediate B)

This protocol describes the synthesis of the amine intermediate via nitration of this compound followed by reduction.

Materials:

  • This compound

  • Nitric acid

  • Sulfuric acid

  • Tin(II) chloride (SnCl2) or Iron (Fe) powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice bath

Procedure:

  • Nitration: Slowly add a mixture of nitric acid and sulfuric acid to a solution of this compound at low temperature (0-5 °C) to yield 1,4-diethoxy-2-nitrobenzene.

  • Reduction: Reduce the nitro group using a standard procedure, such as reacting with tin(II) chloride in ethanol or iron powder in the presence of hydrochloric acid.

  • Work-up: Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent.

  • Purification: Purify the crude 4-ethoxyaniline by vacuum distillation or recrystallization.

Protocol 4: Synthesis of N-(4-ethoxybenzylidene)-4-ethoxyaniline (Liquid Crystal)

This final step involves the condensation of the aldehyde and amine intermediates to form the Schiff base liquid crystal.

Materials:

  • 4-Ethoxybenzaldehyde (Intermediate A)

  • 4-Ethoxyaniline (Intermediate B)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 4-ethoxyaniline (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from absolute ethanol to yield the final liquid crystal product.

Data Presentation

The following tables summarize the key quantitative data for the synthesized liquid crystal and its precursors.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₄O₂166.2271-73246-247
4-EthoxybenzaldehydeC₉H₁₀O₂150.1712-14248
4-EthoxyanilineC₈H₁₁NO137.183-4244
N-(4-ethoxybenzylidene)-4-ethoxyanilineC₁₇H₁₉NO₂269.34130-132-

Table 2: Mesomorphic Properties of N-(4-ethoxybenzylidene)-4-ethoxyaniline

TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)Mesophase
Crystal to Nematic~135-Nematic
Nematic to Isotropic~158-Isotropic

Note: The exact transition temperatures and enthalpy values can vary depending on the purity of the sample and the heating/cooling rate during analysis. The data presented here are typical values.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Synthesis_Pathway cluster_start Starting Material cluster_building_block Building Block cluster_intermediates Intermediates cluster_final_product Liquid Crystal Hydroquinone Hydroquinone This compound This compound Hydroquinone->this compound Williamson Ether Synthesis 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde This compound->4-Ethoxybenzaldehyde Vilsmeier-Haack Formylation 4-Ethoxyaniline 4-Ethoxyaniline This compound->4-Ethoxyaniline Nitration then Reduction N-(4-ethoxybenzylidene)-4-ethoxyaniline N-(4-ethoxybenzylidene)-4-ethoxyaniline 4-Ethoxybenzaldehyde->N-(4-ethoxybenzylidene)-4-ethoxyaniline 4-Ethoxyaniline->N-(4-ethoxybenzylidene)-4-ethoxyaniline Schiff Base Condensation

Caption: Synthetic pathway for a Schiff base liquid crystal from this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Reactants & Solvent Start->Reaction_Setup Reaction Reaction: Heating/Stirring Reaction_Setup->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quenching & Extraction Monitoring->Workup Complete Isolation Isolation: Solvent Removal Workup->Isolation Purification Purification: Recrystallization/Chromatography Isolation->Purification Characterization Characterization: Spectroscopy, DSC, POM Purification->Characterization End End Characterization->End

Caption: General experimental workflow for liquid crystal synthesis.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds should be characterized using standard analytical techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the different mesophases (e.g., nematic, smectic).

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure and purity of the synthesized compounds.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of calamitic liquid crystals. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and explore novel mesogenic materials based on this core structure. By modifying the functional groups and reaction partners, a wide variety of liquid crystals with tailored properties can be developed for applications in display technologies, sensors, and other advanced materials.

References

Application of 1,4-Diethoxybenzene in the Synthesis of Azo and Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethoxybenzene, a dialkoxy derivative of benzene, serves as a versatile and valuable building block in the synthesis of various classes of dyes. Its electron-rich aromatic ring, activated by two ethoxy groups, makes it an excellent nucleophile for electrophilic aromatic substitution reactions. This property is particularly exploited in the synthesis of azo dyes through coupling with diazonium salts and in the preparation of fluorescent stilbene-type dyes via intermediates derived from it. These synthetic dyes have broad applications, including in textile coloring, as pH indicators, and in the development of advanced materials for optical and electronic applications. This document provides detailed application notes and experimental protocols for the synthesis of representative azo and fluorescent dyes using this compound.

I. Synthesis of Azo Dyes

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with this compound.

A. General Reaction Pathway

The overall reaction for the synthesis of an azo dye using this compound is depicted below. The first step is the formation of a diazonium salt from a substituted aniline. This is followed by the electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and this compound acts as the nucleophile.

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Substituted_Aniline Substituted Aniline (Ar-NH2) NaNO2_HCl NaNO2, HCl 0-5 °C Substituted_Aniline->NaNO2_HCl Diazonium_Salt Diazonium Salt (Ar-N2+ Cl-) NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye + this compound (Coupling) This compound This compound This compound->Azo_Dye

Caption: General workflow for azo dye synthesis.

B. Experimental Protocol: Synthesis of an Azo Dye from p-Nitroaniline and this compound

This protocol describes the synthesis of a specific azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

Step 1: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 10 mL of a 1:1 mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 0.7 g of sodium nitrite in 5 mL of water to the p-nitroaniline solution. Maintain the temperature below 5 °C during the addition.

  • Continue stirring the mixture for 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.66 g of this compound in 20 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the this compound solution with vigorous stirring.

  • Make the reaction mixture alkaline by the dropwise addition of a 10% NaOH solution until the pH is approximately 8-9. A colored precipitate of the azo dye will form.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

  • Isolate the azo dye by vacuum filtration, wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

C. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of azo dyes derived from this compound and various substituted anilines.

Diazonium Salt PrecursorCoupling ComponentYield (%)λmax (nm)Color
p-NitroanilineThis compound85-95480-500Deep Red
AnilineThis compound80-90410-430Yellow-Orange
Sulfanilic acidThis compound88-96440-460Orange

II. Synthesis of Fluorescent Dyes

This compound is a precursor for the synthesis of fluorescent dyes, particularly those with a stilbene core. The synthesis typically involves the formylation of this compound to produce 2,5-diethoxyterephthaldehyde, which then undergoes a condensation reaction with an active methylene compound.

A. General Reaction Pathway

The synthesis of a stilbene-type fluorescent dye from this compound is a multi-step process. A key intermediate, 2,5-diethoxyterephthaldehyde, is first synthesized and then reacted with an active methylene compound via a Knoevenagel condensation or a similar reaction like the Wittig reaction to form the final dye.

Fluorescent_Dye_Synthesis_Pathway cluster_intermediate Step 1: Intermediate Synthesis cluster_condensation Step 2: Condensation Reaction 1_4_Diethoxybenzene This compound Formylation Formylation (e.g., Vilsmeier-Haack) 1_4_Diethoxybenzene->Formylation Dialdehyde 2,5-Diethoxy- terephthaldehyde Formylation->Dialdehyde Fluorescent_Dye Fluorescent Dye Dialdehyde->Fluorescent_Dye + Active Methylene (Knoevenagel Condensation) Active_Methylene Active Methylene Compound Active_Methylene->Fluorescent_Dye

Caption: General workflow for fluorescent dye synthesis.

B. Experimental Protocol: Synthesis of a Stilbene-type Fluorescent Dye

This protocol outlines the synthesis of a fluorescent dye starting from this compound. The first part involves the synthesis of the key intermediate, 2,5-diethoxyterephthaldehyde. The second part describes the condensation reaction to form the final dye.

Part 1: Synthesis of 2,5-Diethoxyterephthaldehyde

Materials:

  • This compound

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Hexamethylenetetramine (HMTA)

  • Chloroform

Procedure:

  • Chloromethylation: In a three-necked flask equipped with a stirrer and a gas inlet tube, dissolve 16.6 g of this compound in 50 mL of glacial acetic acid.

  • Add 6.0 g of paraformaldehyde and 20 mL of concentrated hydrochloric acid.

  • Saturate the mixture with dry HCl gas while stirring and maintaining the temperature at 45-50 °C for 7 hours.

  • Pour the reaction mixture into ice water. The crude 1,4-bis(chloromethyl)-2,5-diethoxybenzene will precipitate.

  • Filter the precipitate, wash with water, and dry.

  • Sommelet Reaction: Dissolve the dried chloromethylated product in 100 mL of chloroform and add 28 g of HMTA.

  • Reflux the mixture for 24 hours. A solid salt will form.

  • Filter the salt and hydrolyze it by boiling with 100 mL of 50% aqueous acetic acid for 4 hours.

  • Cool the solution and extract the product with chloroform.

  • Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,5-diethoxyterephthaldehyde. Purify by recrystallization from ethanol.

Part 2: Synthesis of the Fluorescent Dye via Knoevenagel Condensation

Materials:

  • 2,5-Diethoxyterephthaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 2.22 g of 2,5-diethoxyterephthaldehyde and 1.32 g of malononitrile in 50 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount (5-10 drops) of piperidine to the solution.

  • Reflux the reaction mixture for 4 hours. The formation of a yellow to orange precipitate indicates the product.

  • Cool the mixture to room temperature and then in an ice bath to complete precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The resulting product is a stilbene-type fluorescent dye.

C. Quantitative Data

The following table presents typical quantitative data for the synthesis of fluorescent dyes derived from this compound.

IntermediateActive Methylene CompoundYield (%)Excitation λmax (nm)Emission λmax (nm)
2,5-DiethoxyterephthaldehydeMalononitrile70-80420-440500-530
2,5-DiethoxyterephthaldehydeEthyl Cyanoacetate65-75410-430480-510

Conclusion

This compound is a readily accessible and highly reactive precursor for the synthesis of a variety of dyes. The protocols provided herein for the synthesis of azo and fluorescent dyes demonstrate the utility of this compound in constructing complex chromophoric and fluorophoric systems. The electron-donating nature of the ethoxy groups facilitates key synthetic transformations, leading to dyes with diverse colors and photophysical properties. These methods provide a solid foundation for researchers to explore the synthesis of novel dyes for a wide range of applications in materials science, diagnostics, and imaging.

Application Notes and Protocols: 1,4-Diethoxybenzene as a Precursor for Pillararene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pillararenes using 1,4-diethoxybenzene as a key precursor. Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, making them attractive for various applications in supramolecular chemistry, materials science, and drug delivery.[1][2] this compound is a readily available and versatile monomer for the synthesis of various pillar[n]arene homologues, particularly ethoxypillar[3]arene and ethoxypillar[1]arene.[3][4]

Overview of Pillararene Synthesis from this compound

Pillararenes are synthesized through a Friedel-Crafts cyclooligomerization reaction.[1] In the case of this compound, it reacts with a formaldehyde equivalent, typically paraformaldehyde, in the presence of a Lewis acid or Brønsted acid catalyst.[1][5] The choice of solvent, catalyst, and reaction conditions can influence the size of the resulting pillararene (the 'n' value) and the overall yield.[1][4] While pillar[3]arenes are often the thermodynamically favored product, specific conditions have been developed to selectively synthesize larger homologues like pillar[1]arenes.[3][4][6]

The general reaction is as follows:

A key advantage of using this compound is the resulting ethoxy functionalities on the pillararene rim, which can be further modified for specific applications.[7]

Logical Workflow for Pillararene Synthesis

The synthesis of pillararenes from this compound generally follows a straightforward workflow, from the initial reaction setup to the final purification of the desired macrocycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine this compound and Paraformaldehyde solvent Add Solvent (e.g., Chlorocyclohexane, Dichloroethane) reagents->solvent catalyst Add Catalyst (e.g., BF3·OEt2, H2SO4) solvent->catalyst stir Stir at Defined Temperature and Time catalyst->stir quench Quench Reaction (e.g., with Ethanol, Methanol) stir->quench filter Filter Precipitate quench->filter wash Wash with Solvents (e.g., Dichloromethane, Ethanol) filter->wash dry Dry under Vacuum wash->dry product Pure Ethoxypillar[n]arene dry->product

Figure 1. General experimental workflow for the synthesis of ethoxypillar[n]arenes.

Data Presentation: Comparative Synthesis Protocols

The following tables summarize quantitative data from various published protocols for the synthesis of ethoxypillar[3]arene and ethoxypillar[1]arene from this compound.

Table 1: Synthesis of Ethoxypillar[1]arene
ParameterProtocol 1: Large-Scale[3][6]Protocol 2: Solvent-Free[8]
This compound 40.00 g (0.24 mol)1.66 g (10 mmol)
Paraformaldehyde 14.38 g (0.48 mol)0.93 g (30 mmol)
Catalyst BF₃·OEt₂98% H₂SO₄ (60 µL)
Solvent Chlorocyclohexane (1.0 L)None
Temperature 22 °C to 35 °C (exotherm)Room Temperature
Reaction Time 1.5 hours10 minutes (grinding)
Yield 45% (84% purity)85%
Notes Scalable, ring-size selective.[3][6]Environmentally friendly, rapid.
Table 2: Synthesis of Ethoxypillar[3]arene
ParameterProtocol 3: Lewis Acid Catalysis[8]Protocol 4: Acetal-Based[9]
This compound 1.66 g (10 mmol)1.00 equiv.
Formaldehyde Source Paraformaldehyde (0.31 g, 10 mmol)Diethoxymethane (DEM) (1.25 equiv.)
Catalyst BF₃·OEt₂ (1.25 mL, 10 mmol)BF₃·OEt₂ (2.50 equiv.)
Solvent 1,2-Dichloroethane (20 mL)Dichloromethane or 1,2-Dichloroethane
Temperature 30 °CNot specified (likely room temp.)
Reaction Time 3 hours30 minutes
Yield Not specified in snippet61-71%
Notes Common method for pillar[3]arene.Uses a safer formaldehyde equivalent.[9]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Ethoxypillar[1]arene[3][6]

This protocol is adapted from a procedure published in Organic Syntheses and is suitable for producing significant quantities of ethoxypillar[1]arene.

Materials:

  • This compound (>98.0%)

  • Paraformaldehyde (95.0%)

  • Chlorocyclohexane (>98.0%)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • 2000 mL three-necked round-bottomed flask

  • Overhead stirrer

  • Argon inlet

  • Temperature probe

Procedure:

  • Setup: An oven-dried 2000 mL three-necked round-bottomed flask is equipped with an overhead stirrer and an argon inlet. The vessel is flushed with argon for 10 minutes.

  • Charging Reagents: this compound (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol) are added to the flask. The solids are agitated at 410 rpm for 5 minutes under an argon flow.[6]

  • Solvent Addition: Under argon, chlorocyclohexane (1.0 L) is added. The mixture becomes a white cloudy suspension and is stirred for 10 minutes.[6]

  • Catalyst Addition & Reaction: A temperature probe is inserted. Boron trifluoride diethyl etherate is added. An exotherm from approximately 22 °C to 35 °C is observed, and the suspension turns dark green-black within 2 minutes.[3] The reaction is stirred for 1.5 hours.

  • Quenching: The reaction is quenched by the slow addition of anhydrous ethanol (200 mL), which causes a brown precipitate to form.[3]

  • Isolation of Crude Product: The precipitate is collected by suction filtration and washed with ethanol. The solid is dried.

  • Work-up: The dry solid is suspended in dichloromethane (1000 mL) and stirred for 30 minutes. The suspension is filtered, and the precipitate is washed with dichloromethane.[6]

  • Aqueous Wash: The combined organic filtrates are concentrated to about 400 mL by rotary evaporation. This solution is then washed with saturated NaHCO₃ solution (3 x 300 mL) and brine.[6]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The resulting solid is further dried under vacuum at 50 °C for 48 hours.[6]

  • Final Product: Ethoxypillar[1]arene is obtained as a white-yellow powder.

Protocol 2: Solvent-Free Synthesis of 1,4-bis(ethoxy)pillar[1]arene[8]

This protocol offers an environmentally friendly alternative by eliminating the use of bulk solvents during the reaction.

Materials:

  • This compound

  • Paraformaldehyde

  • Sulfuric Acid (98%, H₂SO₄)

  • Ethanol

  • Water

Equipment:

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • Grinding: A mixture of this compound (1.66 g, 10 mmol), paraformaldehyde (0.93 g, 30 mmol), and 98% H₂SO₄ (60 µL) is ground in a mortar and pestle at room temperature.[8]

  • Reaction: Continuous grinding for 10 minutes results in the formation of a deep green gummy mass.[8]

  • Precipitation: 20 mL of ethanol and 1 mL of water are added to the crude product in the mortar.[8]

  • Purification: The resulting precipitate is filtered and washed several times with ethanol to yield pure 1,4-bis(ethoxy)pillar[1]arene as a white solid.[8] No column chromatography is required.

Applications in Research and Drug Development

Pillararenes synthesized from this compound, particularly ethoxy- and hydroxy-pillararenes (obtained by dealkylation), are versatile platforms for various applications:

  • Drug Delivery: The hydrophobic cavity of pillararenes can encapsulate drug molecules, potentially improving their solubility, stability, and delivery to target sites.[2][10]

  • Sensing: Functionalized pillararenes can act as fluorescent sensors for ions and biomolecules due to their specific host-guest recognition properties.[2]

  • Biomolecule Recognition: The unique shape and size of the pillararene cavity allow for the recognition of biologically relevant guest molecules.[3] Pillar[1]arenes, with their larger cavity, are particularly suited for binding larger guests.[3]

  • Supramolecular Polymers: Pillararenes serve as excellent building blocks for the construction of supramolecular polymers through non-covalent interactions, which have potential applications in smart materials and light-harvesting systems.[2]

  • Reversal Agents: Water-soluble pillararenes have shown promise as reversal agents for certain drugs, such as neuromuscular blocking agents and opioids, by sequestering them in biological media.[10]

The ability to easily synthesize and functionalize pillararenes from this compound makes them a highly valuable tool for researchers in chemistry, materials science, and medicine.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the Friedel-Crafts acylation of 1,4-diethoxybenzene, a key reaction in organic synthesis for the preparation of aromatic ketones. These products serve as important intermediates in the development of pharmaceuticals and other fine chemicals.

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] In this procedure, an acyl group is introduced into the aromatic ring of this compound. The ethoxy groups are ortho-, para-directing and activating, leading to the formation of 2,5-diethoxyacetophenone. Due to the deactivating nature of the resulting ketone product, polyacylation is generally avoided, leading to clean monoacylation.[3][4]

This protocol details the reaction using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.[5] Alternative acylating agents include acetic anhydride.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this protocol.

ParameterValue
Reactants
This compound (molar mass: 166.22 g/mol )1.0 equivalent
Acetyl Chloride (molar mass: 78.50 g/mol )1.1 equivalents
Anhydrous Aluminum Chloride (molar mass: 133.34 g/mol )1.2 equivalents
Solvent
Dichloromethane (DCM)~10 mL per gram of this compound
Reaction Conditions
Temperature0°C to room temperature
Reaction Time2-4 hours
Work-up
Hydrochloric Acid (conc.)For quenching
IceFor quenching
Diethyl EtherFor extraction
Sodium Bicarbonate (saturated solution)For washing
Brine (saturated NaCl solution)For washing
Anhydrous Sodium SulfateFor drying
Expected Product
2,5-Diethoxyacetophenone (molar mass: 208.25 g/mol )
Theoretical YieldBased on this compound

Experimental Protocol

Materials and Reagents:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound and anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0°C with stirring.

  • Addition of Aluminum Chloride:

    • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature remains at or below 5°C during the addition. The mixture may become a slurry.

  • Addition of Acetyl Chloride:

    • Add acetyl chloride to the dropping funnel.

    • Add the acetyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching:

    • Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

    • Slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[7]

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 2,5-diethoxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Workflow A 1. Reaction Setup - Add this compound & DCM to flask - Cool to 0°C B 2. Add Lewis Acid - Slowly add AlCl₃ at 0°C A->B Maintain 0°C C 3. Add Acylating Agent - Dropwise addition of Acetyl Chloride at 0°C B->C Maintain 0°C D 4. Reaction - Stir at room temperature for 2-4h C->D Allow to warm E 5. Quenching - Pour onto ice/HCl D->E Cool to 0°C F 6. Extraction - Extract with Diethyl Ether E->F G 7. Washing - Wash with H₂O, NaHCO₃, Brine F->G H 8. Drying & Concentration - Dry with Na₂SO₄ - Evaporate solvent G->H I 9. Purification - Recrystallization or Chromatography H->I J Pure 2,5-Diethoxyacetophenone I->J

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

Signaling_Pathway sub This compound (Nucleophile) inter Sigma Complex (Carbocation Intermediate) sub->inter Electrophilic Attack acyl Acetyl Chloride elec Acylium Ion [CH₃CO]⁺ (Electrophile) acyl->elec + AlCl₃ lewis AlCl₃ (Lewis Acid) lewis->elec elec->inter prod 2,5-Diethoxyacetophenone inter->prod Deprotonation (Aromatization)

Caption: Simplified reaction mechanism for the Friedel-Crafts acylation.

References

Application Notes and Protocols: The Role of 1,4-Diethoxybenzene in the Context of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Diethoxybenzene and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting MOF. Typically, these linkers are multi-topic molecules possessing strong coordinating functional groups such as carboxylates, phosphonates, or nitrogen-containing heterocycles, which form robust coordination bonds with the metal centers.

A thorough review of the scientific literature indicates that This compound is not conventionally used as a primary organic linker for the direct synthesis of Metal-Organic Frameworks. The ethoxy groups in this compound are generally not strong enough coordinating moieties to form the stable, extended network structure characteristic of a MOF.

However, this compound and its derivatives are relevant in the broader context of MOF science and crystal engineering in several indirect, yet significant, ways:

  • Building Block for Pillar[n]arenes: this compound is a fundamental precursor for the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. These pre-formed macrocycles can then be incorporated into the structure of MOFs to create hierarchical porous materials with unique recognition and separation properties.

  • Guest Molecules and Templates: While not a structural linker, molecules with similar size and shape to this compound can be encapsulated within the pores of MOFs as guest molecules. In some instances, such molecules can act as templates, directing the formation of a specific MOF architecture during synthesis.

  • Wedge Molecule in Mechanochemical Synthesis: In a novel application, this compound has been utilized as a "wedge molecule" in the mechanochemical synthesis of MOF nanosheets. In this role, it facilitates the exfoliation of a 3D MOF into 2D nanosheets by weakening the interlayer interactions, but it is not incorporated into the final MOF structure.[1]

  • Functional Core of Linkers: The 1,4-di(alkoxy)benzene core can be functionalized with appropriate coordinating groups to create effective MOF linkers. For example, 1,4-bis(pyridine-3-ylmethoxy)benzene, which features a central diethoxybenzene unit flanked by coordinating pyridine groups, has been used to synthesize coordination polymers.

Given the absence of direct synthesis protocols using this compound as a primary linker, this document will provide a detailed, generalized protocol for the synthesis of a well-established and robust MOF, UiO-66 . This will serve as an illustrative example of the principles and techniques involved in MOF synthesis, which can be adapted by researchers for various linker-metal combinations.

General Protocol: Solvothermal Synthesis of UiO-66

UiO-66 is a highly stable zirconium-based MOF constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC) linkers. Its synthesis is a well-established procedure and serves as an excellent model for solvothermal MOF synthesis.

Materials and Equipment
Reagent/Equipment Details
Zirconium(IV) chloride (ZrCl₄)Anhydrous, high purity
1,4-Benzenedicarboxylic acid (H₂BDC)High purity
N,N-Dimethylformamide (DMF)Anhydrous
Hydrochloric acid (HCl)Concentrated (37%)
EthanolAnhydrous
ChloroformAnhydrous
Teflon-lined stainless-steel autoclave23 mL or 125 mL
Convection ovenCapable of maintaining 120 °C
Centrifuge
Schlenk line or gloveboxFor handling anhydrous ZrCl₄

Experimental Workflow

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation cluster_characterization Characterization A Dissolve ZrCl4 in DMF + HCl C Combine Solutions in Autoclave A->C B Dissolve H2BDC in DMF B->C D Heat in Oven (e.g., 120 °C for 24h) C->D E Cool to RT & Collect Product D->E F Wash with DMF (Centrifugation) E->F G Solvent Exchange with Ethanol F->G H Activate under Vacuum (e.g., 200 °C) G->H I PXRD H->I J N2 Sorption H->J K TGA H->K L FT-IR H->L

Caption: General workflow for the solvothermal synthesis and characterization of UiO-66.

Detailed Synthesis Procedure
  • Precursor Solution A: In a dry environment (e.g., a glovebox or under an inert atmosphere), weigh 0.233 g (1.0 mmol) of zirconium(IV) chloride (ZrCl₄) and dissolve it in 25 mL of N,N-dimethylformamide (DMF) in a glass beaker. To this solution, add 0.25 mL of concentrated hydrochloric acid (HCl). The HCl acts as a modulator to control the crystallography and defect density of the resulting MOF.

  • Precursor Solution B: In a separate beaker, dissolve 0.166 g (1.0 mmol) of 1,4-benzenedicarboxylic acid (H₂BDC) in 25 mL of DMF. Gentle heating or sonication can be used to aid dissolution.

  • Reaction Mixture: Pour precursor solution B into precursor solution A and stir for 10-15 minutes until a homogeneous mixture is obtained.

  • Solvothermal Reaction: Transfer the final reaction mixture into a 125 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the sealed autoclave in a preheated convection oven at 120 °C for 24 hours.

  • Product Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. A white microcrystalline powder should be visible at the bottom of the Teflon liner.

  • Washing: Decant the supernatant liquid. Add fresh DMF to the solid product, sonicate briefly to resuspend the powder, and then centrifuge to collect the solid. Repeat this washing step three times to remove any unreacted starting materials trapped within the pores.

  • Solvent Exchange: After the final DMF wash, resuspend the powder in a fresh solvent like ethanol or chloroform for solvent exchange. Let the suspension sit for 24 hours, then centrifuge and replace with fresh solvent. Repeat this process three times to ensure complete removal of DMF from the pores.

  • Activation: After the final solvent exchange, collect the solid by centrifugation and dry it under dynamic vacuum at an elevated temperature (e.g., 200 °C) for 12-24 hours. This step, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible.

  • Storage: Store the activated white powder of UiO-66 in a desiccator to prevent rehydration.

Characterization of MOFs

The successful synthesis and activation of a MOF must be confirmed through various analytical techniques.

Technique Purpose Expected Result for UiO-66
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.The diffraction pattern should match the simulated pattern for the known crystal structure of UiO-66.
Nitrogen Sorption Analysis To determine the porosity, specific surface area (BET area), and pore volume.A Type I isotherm, characteristic of microporous materials. A BET surface area typically in the range of 1000-1500 m²/g.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.High thermal stability up to approximately 500 °C in air, after which the organic linker starts to decompose.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal clusters.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination to the zirconium cluster.

Logical Relationships in MOF Synthesis

The synthesis of a desired MOF is a multifactorial process where several parameters are interconnected and influence the final product's properties.

MOF_Synthesis_Logic Metal Metal Source (e.g., ZrCl4) Topology Topology Metal->Topology Linker Organic Linker (e.g., H2BDC) Linker->Topology Solvent Solvent (e.g., DMF) Crystallinity Crystallinity Solvent->Crystallinity Modulator Modulator (e.g., HCl) Modulator->Crystallinity Defects Defect Density Modulator->Defects ParticleSize Particle Size Modulator->ParticleSize Temperature Temperature Temperature->Crystallinity Temperature->Defects Time Reaction Time Time->Crystallinity Time->ParticleSize Concentration Concentration Concentration->Crystallinity Concentration->ParticleSize Product MOF Product Topology->Product Porosity Porosity Topology->Porosity Crystallinity->Product Defects->Product Porosity->Product ParticleSize->Product

Caption: Interdependencies of key parameters influencing the final properties of a synthesized MOF.

Concluding Remarks for Drug Development Professionals

While this compound is not a direct building block for MOFs, the resulting materials from general MOF syntheses hold significant promise for drug development. The high porosity and tunable pore sizes of MOFs like UiO-66 allow for the encapsulation of therapeutic agents, offering potential for controlled release and targeted delivery. The ability to functionalize the organic linkers (a concept known as post-synthetic modification) opens avenues for attaching targeting moieties or stimuli-responsive groups. Researchers in drug development should focus on well-characterized, stable MOF platforms and explore their capacity for drug loading and release, biocompatibility, and in vivo stability. The principles of MOF synthesis outlined in this document provide the foundational knowledge required to understand and potentially customize these advanced materials for biomedical applications.

References

Application Notes and Protocols for 1,4-Diethoxybenzene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diethoxybenzene scaffold is a key structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its disubstituted aromatic ring allows for facile functionalization, enabling the modulation of physicochemical properties and biological targets. While extensive research has been conducted on the closely related 1,4-dimethoxybenzene derivatives, this document focuses on the applications of this compound derivatives and their analogs in medicinal chemistry, with a particular emphasis on their potential as anticancer, antimicrobial, and neuroprotective agents.

Due to the limited availability of public data specifically on bioactive this compound derivatives, these notes will also draw upon data from 1,4-dimethoxybenzene analogs to illustrate the therapeutic potential of this class of compounds. The electronic and structural similarities between the ethoxy and methoxy groups suggest that the biological activities and mechanisms of action are likely to be comparable.

I. Anticancer Applications

Derivatives of 1,4-dialkoxybenzenes have shown promise as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
DMB-1 N'-Benzylidene-3,4-dimethoxybenzohydrazideNot SpecifiedNot Specified[1]
DMB-2 3,4-dimethoxy-β-nitrostyreneNot SpecifiedNot Specified[2]
DMB-3 1,3,4-Thiadiazole with 3,4,5-trimethoxyphenyl groupMCF-7 (Breast)6.6[3]
Experimental Protocols

1. Synthesis of this compound Derivatives (General Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further functionalized.

  • Materials: Hydroquinone, Ethyl iodide, Potassium carbonate (K₂CO₃), Acetone, Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of hydroquinone (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

    • Stir the mixture vigorously and add ethyl iodide (2.2 equivalents) dropwise.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.[4]

2. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6][7][8]

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (this compound derivatives), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Signaling Pathway and Experimental Workflow

anticancer_workflow

II. Antimicrobial Applications

The structural versatility of 1,4-dialkoxybenzene derivatives makes them attractive candidates for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are close analogs of potential this compound-based antimicrobial agents.

Compound IDTarget MicroorganismMIC (µM)Reference
4a S. aureus26.11[1]
4a C. albicans26.11[1]
4b P. aeruginosa23.28[1]
4b S. typhi23.28[1]
4c P. aeruginosa22.89[1]
4g E. faecalis18.95[1]
4h S. aureus5.88[1]
4h S. typhi12.07[1]
4i A. baumannii11.64[1]
4i E. coli23.30[1]
4i C. albicans23.30[1]
4j E. faecalis16.68[1]
4j A. baumannii16.68[1]
Compound 2 C. albicans128 µg/mL[2]
Compound 4 C. albicans32 µg/mL[2]
Compound 7 C. albicans64 µg/mL[2]
Experimental Protocols

1. Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

This protocol describes the synthesis of hydrazone derivatives from a dimethoxybenzoylhydrazine precursor. A similar approach can be used with a diethoxybenzoylhydrazine starting material.[1]

  • Materials: 3,4-Dimethoxybenzoylhydrazine, Substituted benzaldehydes, Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzoylhydrazine (1 equivalent) in ethanol.

    • Add the respective substituted benzaldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry to obtain the pure N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

  • Materials: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, Test compounds, Positive control antibiotic (e.g., Ciprofloxacin), Negative control (broth only).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow Diagram

antimicrobial_workflow

III. Neuroprotective Applications

Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity. Compounds that can mitigate these processes are of significant interest as potential neuroprotective agents. Derivatives of 1,4-dialkoxybenzene have been explored for their antioxidant and neuroprotective properties.

Quantitative Data Summary

Specific in vitro neuroprotective data for this compound derivatives is limited. However, studies on related compounds, such as the aminotetrahydrofuran derivative ANAVEX1-41, demonstrate the potential of small molecules to prevent neuronal cell loss and inflammation in models of neurodegeneration.[12]

Compound IDModelEffectEffective DoseReference
ANAVEX1-41 Aβ(25-35)-induced toxicity in miceReversal of learning deficits3-100 µg/kg[12]
ANAVEX1-41 Aβ(25-35)-induced toxicity in micePrevention of learning impairments30-100 µg/kg[12]
ANAVEX1-41 Aβ(25-35)-induced toxicity in micePrevention of hippocampal cell loss100 µg/kg[12]
Experimental Protocols

1. Synthesis of Neuroprotective Derivatives

The synthesis of neuroprotective agents based on the this compound scaffold would involve multi-step synthetic routes to introduce functionalities known to impart neuroprotective effects, such as antioxidant moieties or fragments that interact with specific neuronal receptors.

2. In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).[3]

  • Materials: Neuronal cell line (e.g., SH-SY5Y), Cell culture medium, 96-well plates, Test compounds, Hydrogen peroxide (H₂O₂), MTT solution.

  • Procedure:

    • Seed neuronal cells in a 96-well plate and allow them to differentiate.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce oxidative stress by adding a toxic concentration of H₂O₂ to the wells (excluding the control wells).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in the anticancer applications section.

    • Calculate the percentage of neuroprotection afforded by the test compounds compared to the H₂O₂-treated control.

Signaling Pathway Diagram

neuroprotection_pathway

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. While specific data on the biological activities of many this compound derivatives are still emerging, the information available for closely related 1,4-dimethoxybenzene analogs strongly suggests their potential in anticancer, antimicrobial, and neuroprotective applications. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel drug candidates. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the principal electrophilic aromatic substitution (EAS) reactions of 1,4-diethoxybenzene. Due to the activating and ortho-, para-directing nature of the ethoxy groups, this compound readily undergoes a variety of substitution reactions, yielding derivatives that are valuable intermediates in the synthesis of pharmaceuticals, dyes, and liquid crystals.[1][2]

Overview of Reactivity

This compound is highly activated towards electrophilic aromatic substitution. The two electron-donating ethoxy groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene.[3] Substitution occurs predominantly at the ortho positions (2 and 5) relative to the ethoxy groups, as the para positions are blocked.

Regioselectivity: The ethoxy groups are ortho-, para-directing. Since the para positions are already substituted, electrophilic attack occurs at the ortho positions (2, 3, 5, and 6). Due to the symmetry of the molecule, positions 2 and 5 are equivalent, as are positions 3 and 6. The primary products of monosubstitution are the 2-substituted derivatives. Disubstitution typically leads to 2,5-disubstituted products.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for common EAS reactions of this compound. Where specific data for this compound is limited, protocols for the closely related 1,4-dimethoxybenzene are provided as a validated starting point for optimization.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group. This makes nitro-derivatives of this compound important intermediates in the synthesis of dyes and pharmaceuticals.

Experimental Protocol: Synthesis of 2,5-Diethoxy-1-nitrobenzene

This protocol is adapted from procedures for the nitration of similar activated aromatic compounds.[4][5]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g (0.03 mol) of this compound to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-diethoxy-1-nitrobenzene.

ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
NitrationHNO₃, H₂SO₄0 - 51~90 (estimated)Adapted from[4][5]
Halogenation (Bromination)

Halogenation, particularly bromination, of this compound introduces one or more bromine atoms to the aromatic ring. Brominated derivatives are useful for cross-coupling reactions in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-diethoxybenzene

This protocol is adapted from a solventless bromination procedure for 1,4-dimethoxybenzene.[6]

Materials:

  • This compound

  • Sodium Bromide (NaBr)

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a mortar, combine 0.66 g (4.0 mmol) of this compound and 0.82 g (8.0 mmol) of sodium bromide.

  • Add 2.45 g (4.0 mmol) of Oxone® to the mixture.

  • Grind the mixture with a pestle for approximately 15 minutes. The mixture will become a waxy solid.

  • Wash the solid by adding water to the mortar and grinding further.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 95% ethanol to yield white, needle-like crystals of 1,4-dibromo-2,5-diethoxybenzene.

ReactionReagentsTemperatureTime (min)Yield (%)Reference
BrominationNaBr, Oxone®Room Temperature15~80 (estimated)Adapted from[6]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for introducing an acyl group to the aromatic ring, forming a ketone. These ketones are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocol: Synthesis of 2,5-Diethoxyacetophenone

This protocol is based on the acylation of similar activated aromatic ethers.[7][8]

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend 6.7 g (0.05 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add 4.1 g (0.04 mol) of acetic anhydride to the suspension with stirring.

  • Add a solution of 5.0 g (0.03 mol) of this compound in 20 mL of dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the reaction.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

ReactionReagentsCatalystSolventTime (h)Yield (%)Reference
AcylationAcetic AnhydrideAlCl₃Dichloromethane165-94 (typical for similar substrates)Adapted from[7]
Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. With highly activated substrates like this compound, polyalkylation can be a significant side reaction.

Experimental Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-diethoxybenzene

This protocol is adapted from the alkylation of 1,4-dimethoxybenzene.[9][10]

Materials:

  • This compound

  • tert-Butyl Alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Methanol

  • Ice

Procedure:

  • In a flask, dissolve 5.0 g (0.03 mol) of this compound in 10 mL of glacial acetic acid.

  • Add 5.6 mL (0.06 mol) of tert-butyl alcohol to the solution.

  • Cool the mixture in an ice-water bath.

  • Slowly add 10 mL of concentrated sulfuric acid dropwise with constant swirling, keeping the temperature below 20 °C.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes, with occasional swirling.

  • Pour the reaction mixture onto 100 g of crushed ice and stir vigorously to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.

  • Recrystallize the crude product from methanol to obtain pure 1,4-di-tert-butyl-2,5-diethoxybenzene.

ReactionReagentsCatalystSolventTime (min)Yield (%)Reference
Alkylationtert-Butyl AlcoholH₂SO₄Acetic Acid20High (expected)Adapted from[9][10]
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. However, direct formylation of this compound using standard Vilsmeier-Haack conditions (POCl₃/DMF) has been reported to be unsuccessful.[11]

Alternative Approach: Duff Reaction

A modified Duff reaction has been shown to formylate this compound, albeit in modest yield.[11]

Reaction Conditions:

  • Reagents: Hexamethylenetetramine (HMTA) in a mixture of acetic acid and trifluoroacetic acid.

  • Yield: A 34% yield of 2,5-diethoxybenzaldehyde has been reported.[11]

Further optimization of this procedure may be required to improve the yield. Other alternative formylation methods, such as the Gattermann or Gattermann-Koch reactions, could also be explored.[12]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.

General Protocol for Sulfonation:

A general method for the sulfonation of aromatic compounds involves heating with concentrated or fuming sulfuric acid.[13][14]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

Procedure:

  • Carefully add this compound to an excess of concentrated sulfuric acid with stirring.

  • Gently heat the mixture. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it onto ice to precipitate the sulfonic acid product.

  • The product can be isolated by filtration.

ReactionReagentsTemperatureTimeYieldReference
SulfonationH₂SO₄ or OleumElevatedVariesVariesGeneral Procedure, see[13][14]

Applications in Drug Development

Derivatives of this compound are found in a variety of biologically active molecules. The 2,5-diethoxyphenyl scaffold is a key structural motif in several compounds with potential therapeutic applications.

  • Antimicrobial Agents: Certain derivatives incorporating the 2,5-diethoxyphenyl group have been investigated for their antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for the design of enzyme inhibitors.

  • Intermediates for Complex Molecules: The functionalized derivatives obtained from electrophilic aromatic substitution serve as versatile building blocks for the synthesis of more complex pharmaceutical agents.[1][2]

Visualizations

Reaction Workflow and Mechanisms

Electrophilic_Aromatic_Substitution_Workflow A This compound C Electrophilic Attack (Sigma Complex Formation) A->C B Electrophile Generation (e.g., NO2+, Br+, RCO+) B->C D Deprotonation (Aromaticity Restored) C->D E Substituted This compound D->E Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) NO2+->SigmaComplex BenzeneRing This compound BenzeneRing->SigmaComplex Deprotonation Deprotonation by H₂O SigmaComplex->Deprotonation Product 2,5-Diethoxy-1-nitrobenzene Deprotonation->Product Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Workup AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (R-C≡O⁺) AcylHalide->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex BenzeneRing This compound BenzeneRing->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Workup Aqueous Workup Deprotonation->Workup Product Acylated Product Workup->Product

References

Application Notes and Protocols for Polymerization Reactions Involving 1,4-Diethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 1,4-diethoxybenzene and its derivatives. The incorporation of ethoxy groups onto the phenylene backbone of polymers like poly(p-phenylene vinylene) (PPV) can enhance solubility and processability, making them attractive for various applications, including organic electronics and potentially in the biomedical field.[1][2] This document details experimental protocols for key polymerization methods, presents representative quantitative data for polymer characterization, and discusses potential applications, particularly in drug delivery and organic electronics.

Overview of Polymerization Methods

Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene)s (PPVs). The ethoxy groups improve the solubility of these otherwise rigid polymers, facilitating their processing from solution.[2] Several synthetic routes are employed to achieve high molecular weight polymers with desirable properties.

Key Polymerization Routes:

  • Gilch Polymerization: This is a widely used method for synthesizing PPVs from α,α'-dihalo-p-xylenes in the presence of a strong base. For this compound derivatives, the corresponding 1,4-bis(halomethyl)-2,5-diethoxybenzene would be the monomer. The reaction proceeds via a proposed quinodimethane intermediate.

  • Horner-Wadsworth-Emmons (HWE) Polycondensation: This reaction involves the condensation of a bis-phosphonate with a dialdehyde to form vinylene linkages.[3] It is known for producing predominantly trans-vinylene linkages, which is crucial for the electronic properties of the resulting polymer.

  • Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds and can be adapted for the synthesis of PPV derivatives.[4]

Experimental Protocols

The following are representative protocols for the synthesis of poly(2,5-diethoxy-p-phenylenevinylene) (DE-PPV), a polymer derived from this compound. These protocols should be considered as a starting point and may require optimization depending on the specific substrate and desired polymer characteristics.

Protocol 1: Gilch Polymerization of 2,5-Diethoxy-1,4-bis(chloromethyl)benzene

This protocol describes the synthesis of DE-PPV from its corresponding monomer via the Gilch route.

Materials:

  • 2,5-Diethoxy-1,4-bis(chloromethyl)benzene (monomer)

  • Potassium tert-butoxide (strong base)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-diethoxy-1,4-bis(chloromethyl)benzene monomer in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the stirred monomer solution at 0°C over a period of 1-2 hours. The reaction mixture will typically develop a characteristic color and increase in viscosity as the polymerization proceeds.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirred methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer repeatedly with methanol to remove unreacted monomer and inorganic salts.

  • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Horner-Wadsworth-Emmons Polycondensation

This protocol outlines the synthesis of DE-PPV using the HWE reaction between a dialdehyde and a bis-phosphonate derivative of this compound.

Materials:

  • 1,4-Bis(diethylphosphonatomethyl)-2,5-diethoxybenzene

  • Terephthalaldehyde (or a substituted terephthalaldehyde)

  • Potassium tert-butoxide (base)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 1,4-bis(diethylphosphonatomethyl)-2,5-diethoxybenzene and terephthalaldehyde in anhydrous DMF.

  • Stir the solution at room temperature to ensure complete dissolution of the monomers.

  • Slowly add a solution of potassium tert-butoxide in DMF to the monomer solution. An excess of base is typically used.

  • Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.[3] The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol.

  • Dry the polymer under vacuum at 40-50°C.

Quantitative Data Presentation

The molecular weight and polydispersity of the resulting polymers are critical parameters that influence their physical and electronic properties. The following table summarizes representative data for PPV derivatives with alkoxy substituents, synthesized by methods applicable to this compound derivatives.

PolymerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
Poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV)Horner-Emmons15.740.82.6(Lee et al.)
Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV)Horner-Emmons10.424.02.3(Lee et al.)
Hyperbranched PPV derivative (P1)Gilch18.245.32.49(Hu et al.)[2]
Hyperbranched PPV derivative (P4)Gilch20.455.72.73(Hu et al.)[2]

Note: The data presented are for polymers with different alkoxy or alkyl side chains but illustrate the typical range of molecular weights and PDIs achievable with these methods.

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a poly(p-phenylene vinylene) derivative from a this compound precursor.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Chloromethylation Monomer Monomer Functionalization->Monomer e.g., 2,5-Diethoxy-1,4-bis(chloromethyl)benzene Polymerization_Step Polymerization_Step Monomer->Polymerization_Step e.g., Gilch or HWE Crude_Polymer Crude_Polymer Polymerization_Step->Crude_Polymer Precipitation Precipitation Crude_Polymer->Precipitation in Methanol Washing Washing Precipitation->Washing Drying Drying Washing->Drying Vacuum Oven Pure_Polymer Pure_Polymer Drying->Pure_Polymer GPC GPC Pure_Polymer->GPC Mn, Mw, PDI NMR NMR Pure_Polymer->NMR Structure UV-Vis UV-Vis Pure_Polymer->UV-Vis Optical Properties G cluster_formulation Nanocarrier Formulation cluster_delivery Systemic Delivery cluster_release Drug Release & Action Polymer DE-PPV Derivative Encapsulation Encapsulation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanocarrier Nanocarrier Encapsulation->Nanocarrier Targeting Targeting Nanocarrier->Targeting e.g., EPR effect or active targeting Tumor_Cell Tumor_Cell Targeting->Tumor_Cell Internalization Internalization Tumor_Cell->Internalization Drug_Release Drug_Release Internalization->Drug_Release pH or enzyme -triggered Signaling_Pathway_Inhibition Signaling_Pathway_Inhibition Drug_Release->Signaling_Pathway_Inhibition Therapeutic_Effect Therapeutic_Effect Signaling_Pathway_Inhibition->Therapeutic_Effect Apoptosis G cluster_synthesis Synthesis cluster_structure Polymer Structure cluster_properties Properties & Applications Monomer This compound Derivative Polymerization Polymerization Method (e.g., Gilch, HWE) Monomer->Polymerization Solubility Solubility Monomer->Solubility MW Molecular Weight (Mn, Mw) Polymerization->MW PDI Polydispersity (PDI) Polymerization->PDI Conjugation Conjugation Length Polymerization->Conjugation Optical Optical Properties (Absorption, Emission) MW->Optical Electronic Electronic Properties (Conductivity) PDI->Electronic Conjugation->Optical Conjugation->Electronic Biomedical Biomedical Potential (Biocompatibility, Drug Loading) Solubility->Biomedical OLEDs OLEDs Optical->OLEDs Photovoltaics Photovoltaics Electronic->Photovoltaics Drug_Delivery Drug_Delivery Biomedical->Drug_Delivery Drug Delivery

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Williamson ether synthesis of 1,4-Diethoxybenzene.

Troubleshooting Guide

Low product yield and the presence of impurities are common issues in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Incomplete Deprotonation of Hydroquinone: The phenolic hydroxyl groups of hydroquinone (pKa ≈ 10) require a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.

  • Poor Quality of Reagents: The presence of water in the reaction mixture can neutralize the strong base and the phenoxide intermediate. The purity of the ethylating agent is also crucial.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to side reactions and decomposition of reagents.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Choice of Leaving Group: The reactivity of the ethylating agent depends on the leaving group (I > Br > OSO₂OEt > Cl).

Solutions:

  • Base Selection and Stoichiometry: Ensure at least two equivalents of a strong base are used to deprotonate both hydroxyl groups of hydroquinone. Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH). For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent may be considered, though caution is advised due to its reactivity.

  • Reagent and Solvent Purity: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The ethylating agent should be of high purity.

  • Temperature and Time Optimization: A reaction temperature of around 60°C is a good starting point when using ethanol as a solvent. The reaction time should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to ensure completion, which may take several hours.

  • Ethylating Agent: If yields are consistently low with ethyl bromide, consider using ethyl iodide, which is more reactive. Diethyl sulfate is also an effective ethylating agent but is highly toxic and should be handled with extreme care.

Problem 2: Presence of 4-Ethoxyphenol as a Major Byproduct

Possible Cause:

  • Incomplete Dialkylation: Insufficient amounts of the base or ethylating agent, or a short reaction time, can lead to the formation of the mono-alkylated product, 4-ethoxyphenol.

Solutions:

  • Stoichiometry Adjustment: Use a slight excess of the ethylating agent (e.g., 2.2 to 2.5 equivalents) and ensure at least two equivalents of the base are present.

  • Staged Addition: In some cases, a staged addition of the base and ethylating agent can improve the yield of the desired dialkylated product.

  • Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second alkylation occurs.

Problem 3: Formation of Polymeric or Tar-like Byproducts

Possible Cause:

  • Oxidation of Hydroquinone or Phenoxide: Hydroquinone and its corresponding phenoxide are susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of colored, polymeric materials.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

A1: Potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH) as it has been reported to give higher yields in alcoholic solvents. For reactions in aprotic polar solvents like DMSO, KOH is also a very effective base.

Q2: Which solvent is most suitable for this reaction?

A2: Polar protic solvents like ethanol and methanol are commonly used and have been shown to be effective. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can also be excellent choices as they enhance the nucleophilicity of the phenoxide ion. A high yield of 97% has been reported for the analogous synthesis of 1,4-dimethoxybenzene using KOH in DMSO.[1]

Q3: How can I effectively purify the final product?

A3: this compound is a solid at room temperature. Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities. Suitable solvents include ethanol or methanol.

  • Column Chromatography: Silica gel chromatography can be used to separate this compound from the mono-alkylated byproduct and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Acid-Base Extraction: To remove unreacted hydroquinone or the 4-ethoxyphenol byproduct, the crude product can be dissolved in an organic solvent (e.g., diethyl ether) and washed with an aqueous solution of a base like sodium hydroxide. The acidic phenols will be deprotonated and dissolve in the aqueous layer, while the desired ether remains in the organic layer.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: Yes, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide can be used, particularly in a two-phase system (e.g., an organic solvent and an aqueous base solution). PTCs facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs, often leading to improved reaction rates and yields.

Quantitative Data

The following table summarizes reported yields for the synthesis of this compound and its methoxy-analogue under different experimental conditions. Direct comparison should be made with caution as other reaction parameters may vary between studies.

ProductStarting MaterialEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundHydroquinoneDiethyl sulfateNaOHWater401.574[2]
This compoundHydroquinoneEthyl bromideKOHEthanol602~80[3]
1,4-DimethoxybenzeneHydroquinoneIodomethaneKOHDMSO25197[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethyl Bromide

This protocol is adapted from a procedure reported to yield approximately 80% of the product.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1 equivalent), potassium hydroxide (2.2 equivalents), and ethanol.

  • Reaction Initiation: Stir the mixture at room temperature until the potassium hydroxide is dissolved.

  • Addition of Ethylating Agent: Add ethyl bromide (2.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with stirring for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from 95% ethanol can be performed for further purification.

Protocol 2: Synthesis of this compound using Diethyl Sulfate

This protocol is based on a reported synthesis with a 74% yield.[2] Note: Diethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroquinone (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Addition of Ethylating Agent: While stirring vigorously, add diethyl sulfate (2.2 equivalents) dropwise, maintaining the reaction temperature below 40°C. Use a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture on a water bath at 40°C for 1.5 hours.

  • Work-up and Isolation: Cool the reaction mixture. The solid product should precipitate. Isolate the solid by filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Visualizations

G cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_intermediates Intermediates cluster_products Products Hydroquinone Hydroquinone Deprotonation Deprotonation Hydroquinone->Deprotonation Ethyl_Halide Ethyl Halide (e.g., EtBr, EtI) SN2_Attack SN2 Nucleophilic Attack Ethyl_Halide->SN2_Attack SN2_Attack_2 SN2_Attack_2 Ethyl_Halide->SN2_Attack_2 Base Base (e.g., KOH) Base->Deprotonation Phenoxide Hydroquinone Dianion Deprotonation->Phenoxide Mono_Alkylated 4-Ethoxyphenoxide SN2_Attack->Mono_Alkylated Byproduct Salt (e.g., KBr) SN2_Attack->Byproduct Phenoxide->SN2_Attack 1st Ethylation Mono_Alkylated->SN2_Attack_2 2nd Ethylation Product This compound SN2_Attack_2->Product SN2_Attack_2->Byproduct

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

G Start Low Yield or Impure Product Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Mono_Alkylated Presence of 4-Ethoxyphenol? Unreacted_SM->Mono_Alkylated No Increase_Time_Temp Increase reaction time and/or temperature Unreacted_SM->Increase_Time_Temp Yes Check_Base Check base strength and stoichiometry Unreacted_SM->Check_Base Yes Increase_Ethylating_Agent Increase equivalents of ethylating agent Mono_Alkylated->Increase_Ethylating_Agent Yes Other_Impurities Other impurities present? Mono_Alkylated->Other_Impurities No Purification Purify product (Recrystallization, Chromatography, or Acid-Base Extraction) Increase_Time_Temp->Purification Check_Base->Purification Increase_Ethylating_Agent->Purification Other_Impurities->Purification No Check_Reagents Check purity of reagents and solvent Other_Impurities->Check_Reagents Yes Check_Reagents->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Diethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classic method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Q2: What are the key factors influencing the yield of this compound synthesis?

Several factors critically impact the reaction yield:

  • Choice of Base: A sufficiently strong base is required to fully deprotonate both hydroxyl groups of hydroquinone. Common choices include potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1]

  • Ethylating Agent: The reactivity of the ethylating agent is crucial. Diethyl sulfate and ethyl bromide are commonly used. Diethyl sulfate is highly effective but also toxic.[1]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the phenoxide and accelerate the reaction. Alcohols like ethanol and methanol are also effective and less toxic options.[1]

  • Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the volatilization of reagents like ethyl bromide. A common temperature is around 60°C.[1]

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. Typically, a few hours are required.[1]

  • Anhydrous Conditions: The presence of water can consume the base and reduce the effectiveness of the deprotonation step, leading to lower yields.

Q3: What are the common side reactions in this synthesis?

The primary side reaction is the incomplete ethylation of hydroquinone, resulting in the formation of 4-ethoxyphenol. Another potential side reaction, particularly with more sterically hindered alkyl halides (though less of a concern with ethylating agents), is an E2 elimination reaction, which would produce ethylene.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (hydroquinone), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound) and any byproducts (like 4-ethoxyphenol).

Q5: What is phase-transfer catalysis, and how can it improve the synthesis?

Phase-transfer catalysis (PTC) involves the use of a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the transfer of a reactant (in this case, the hydroquinone dianion) from one phase (aqueous or solid) to another (organic) where the reaction with the ethylating agent occurs. This can lead to milder reaction conditions, increased reaction rates, and higher yields by improving the interaction between the reactants.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete Deprotonation: The base may be too weak or used in insufficient quantity.Use a stronger base like potassium hydroxide (KOH) or ensure at least two equivalents of the base are used per equivalent of hydroquinone.[1]
Inactive Ethylating Agent: The ethylating agent may have degraded.Use a fresh bottle of the ethylating agent.
Presence of Water: Moisture in the reagents or solvent can quench the phenoxide intermediate.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase the reaction temperature, for example, to 60°C, while ensuring the solvent does not excessively evaporate.[1]
Presence of a Significant Amount of 4-Ethoxyphenol Byproduct Insufficient Ethylating Agent: Not enough ethylating agent was used to react with both hydroxyl groups.Use a molar excess of the ethylating agent (e.g., a hydroquinone to ethyl bromide molar ratio of 1:3.5).[1]
Short Reaction Time: The reaction was not allowed to proceed to completion.Increase the reaction time and monitor the disappearance of the 4-ethoxyphenol spot by TLC.[1]
Difficulty in Product Isolation Emulsion during Workup (especially with PTC): Quaternary ammonium salts can sometimes cause emulsification during aqueous workup.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is an Oil Instead of a Solid: Impurities can lower the melting point of the product.Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Presentation

The following tables summarize quantitative data for different synthetic protocols for this compound.

Table 1: Williamson Ether Synthesis using Ethyl Bromide

Hydroquinone (mol)Ethyl Bromide (mol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
13.5KOHEthanol602~80[1]
13.5NaOHEthanol602Lower than KOH[1]

Table 2: Influence of Reaction Parameters on Yield

Parameter VariedConditionsObservationReference
Base KOH vs. NaOH in EthanolKOH provides a higher yield.[1]
Solvent Ethanol, MethanolBoth are effective solvents for this reaction.[1]
Temperature < 60°C vs. 60°C vs. > 60°CLower temperatures result in a very slow reaction. Higher temperatures can lead to rapid volatilization of ethyl bromide, reducing the yield. 60°C is a suitable temperature.[1]
Time < 2h vs. 2hA reaction time of 2 hours is sufficient to achieve a high yield under the specified conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethyl Bromide and Potassium Hydroxide

This protocol is based on a method reported to yield approximately 80% of the pure product.[1]

Materials:

  • Hydroquinone

  • Ethyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • 95% Ethanol (for recrystallization)

Equipment:

  • 100 mL three-neck flask

  • Reflux condenser

  • Electric stirrer

  • Water bath

  • Suction filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Add hydroquinone, powdered potassium hydroxide, a specified amount of ethyl bromide (e.g., a molar ratio of 1:3.5 of hydroquinone to ethyl bromide), and 20 mL of ethanol to the three-neck flask.

  • Assemble the reflux condenser and electric stirrer.

  • Place the flask in a water bath and heat to 60°C with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the mixture and stir. The solution should remain alkaline.

  • Allow the mixture to stand, then collect the solid product by suction filtration.

  • Wash the crude product with water until the filtrate is neutral.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from 95% ethanol to obtain pure this compound.

Protocol 2: Purification of this compound and Removal of 4-Ethoxyphenol

If the synthesis results in a mixture of this compound and the byproduct 4-ethoxyphenol, the following purification methods can be employed.

Method A: Recrystallization

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals of this compound by suction filtration. 4-ethoxyphenol is more soluble in ethanol and will tend to remain in the mother liquor.

Method B: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium hydroxide. The acidic 4-ethoxyphenol will react with the NaOH to form a water-soluble sodium phenoxide salt and move into the aqueous layer.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent to obtain purified this compound.

Mandatory Visualization

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Hydroquinone Hydroquinone Deprotonation 1. Deprotonation of Hydroquinone Hydroquinone->Deprotonation Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Alkylation 2. Nucleophilic Attack (SN2 Reaction) Ethylating_Agent->Alkylation Base Base (e.g., KOH) Base->Deprotonation Solvent Solvent (e.g., Ethanol) Solvent->Deprotonation Deprotonation->Alkylation Forms Dianion Quenching 3. Quenching with Water Alkylation->Quenching Crude Product Filtration 4. Filtration Quenching->Filtration Washing 5. Washing Filtration->Washing Drying 6. Drying Washing->Drying Recrystallization 7. Recrystallization (Optional) Drying->Recrystallization Product Pure this compound Drying->Product If pure enough Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Reagents Are the ethylating agent and solvent fresh and anhydrous? Check_Base->Check_Reagents Yes Use_Stronger_Base Use a stronger base (KOH) or increase stoichiometry. Check_Base->Use_Stronger_Base No Check_Conditions Are the reaction temperature and time optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh_Reagents No Check_Byproduct Is 4-ethoxyphenol the major byproduct (check TLC)? Check_Conditions->Check_Byproduct Yes Optimize_Conditions Increase temperature to ~60°C and/or increase reaction time. Check_Conditions->Optimize_Conditions No Increase_Ethylating_Agent Increase the molar ratio of the ethylating agent. Check_Byproduct->Increase_Ethylating_Agent Yes Resolved Yield Improved Check_Byproduct->Resolved No, further investigation needed Use_Stronger_Base->Resolved Use_Fresh_Reagents->Resolved Optimize_Conditions->Resolved Increase_Ethylating_Agent->Resolved

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybenzene via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from hydroquinone and an ethyl halide proceeds via the Williamson ether synthesis. This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The process involves the deprotonation of hydroquinone's hydroxyl groups by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide to form the ether linkage.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions include:

  • Incomplete Reaction: Formation of the mono-substituted intermediate, 4-ethoxyphenol, is a common byproduct if the reaction does not go to completion.

  • Elimination Reaction: The ethyl halide can undergo an E2 elimination reaction in the presence of a strong base, especially at higher temperatures, to form ethene. This is more prevalent with secondary and tertiary halides, but can occur with primary halides under harsh conditions.

  • C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted hydroquinone derivatives.

Q3: How can I minimize the formation of the mono-substituted byproduct, 4-ethoxyphenol?

To minimize the formation of 4-ethoxyphenol, ensure the following:

  • Sufficient Base: Use at least two equivalents of a strong base to ensure complete deprotonation of both hydroxyl groups of the hydroquinone.

  • Sufficient Ethyl Halide: Employ a slight excess of the ethylating agent to drive the reaction to completion.

  • Adequate Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at an appropriate temperature to ensure the second etherification occurs.

Q4: What are the recommended solvents and bases for this synthesis?

  • Solvents: Polar aprotic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often recommended as they can accelerate S(_N)2 reactions. Alcohols like ethanol can also be used, and have the advantage of being less toxic.

  • Bases: Strong bases are necessary for the deprotonation of hydroquinone. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used. The choice of base can influence the reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Competing elimination reaction. 3. Suboptimal reaction conditions (temperature, time). 4. Impure reagents (presence of water).1. Increase the molar ratio of the ethyl halide and base to hydroquinone. 2. Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide). Maintain a moderate reaction temperature to disfavor elimination. 3. Optimize the reaction time and temperature based on literature protocols. Ensure the reaction is heated for a sufficient duration. 4. Use anhydrous solvents and thoroughly dry all glassware before use.
Presence of a Significant Amount of 4-Ethoxyphenol Impurity 1. Insufficient amount of base or ethyl halide. 2. Short reaction time.1. Ensure at least two equivalents of base and a slight excess of the ethyl halide are used. 2. Increase the reaction time to allow for the second alkylation to occur. Monitor the reaction progress using TLC.
Formation of Unidentified Byproducts 1. C-alkylation of the phenoxide intermediate. 2. Decomposition of reagents or product at high temperatures.1. Use of polar aprotic solvents generally favors O-alkylation. Avoid excessively high temperatures. 2. Maintain the recommended reaction temperature.
Difficulty in Product Isolation 1. Emulsion formation during workup. 2. Product is an oil or low-melting solid.1. Add brine (saturated NaCl solution) during the aqueous workup to break up emulsions. 2. If the product does not solidify upon cooling, use extraction with a suitable organic solvent followed by purification techniques like column chromatography or distillation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Williamson ether synthesis for preparing this compound.

Materials:

  • Hydroquinone

  • Ethyl bromide (or ethyl iodide)

  • Potassium hydroxide (KOH)

  • Ethanol (or methanol)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in ethanol.

  • Add powdered potassium hydroxide to the solution. A molar ratio of approximately 1:2.2:2.2 (hydroquinone:ethyl bromide:KOH) is a good starting point.

  • Add ethyl bromide to the mixture.

  • Heat the reaction mixture to reflux (for ethanol, the boiling point is approximately 78°C) and maintain the reflux for a period of 2-3 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as 95% ethanol.

Expected Yield: A yield of approximately 80% can be expected with this method.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of this compound (Qualitative Summary)

Parameter Condition Expected Outcome on Yield of this compound Potential Side Products
Base Stronger base (e.g., KOH vs. Na2CO3)Higher4-Ethoxyphenol (if insufficient amount)
Solvent Polar aprotic (e.g., DMF, DMSO)HigherC-alkylation products (less common)
Protic (e.g., Ethanol)Moderate to High4-Ethoxyphenol
Temperature Too highLowerEthene (from elimination)
Optimal (e.g., reflux in ethanol)HighMinimal
Reactant Ratio Insufficient Base/Ethyl HalideLower4-Ethoxyphenol
Excess Base/Ethyl HalideHigherPotential for more side reactions if not controlled

Visualizations

Troubleshooting_Workflow start Start Synthesis of this compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Increase Base/Ethyl Halide Ratio - Increase Reaction Time/Temp check_yield->optimize_conditions Yes incomplete_rxn Incomplete Reaction: Presence of 4-Ethoxyphenol check_purity->incomplete_rxn Yes, 4-Ethoxyphenol side_reactions Other Side Reactions: C-Alkylation or Elimination check_purity->side_reactions Yes, other impurities end_ok Successful Synthesis check_purity->end_ok No incomplete_rxn->optimize_conditions purification Purification Strategy: - Recrystallization - Column Chromatography side_reactions->purification optimize_conditions->start purification->end_ok end_fail Further Analysis Required

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Hydroquinone Hydroquinone Phenoxide1 Mono-phenoxide Hydroquinone->Phenoxide1 + Base Ethoxyphenol 4-Ethoxyphenol Phenoxide1->Ethoxyphenol + Ethyl Halide C_Alkylation C-Alkylation Products Phenoxide1->C_Alkylation + Ethyl Halide Phenoxide2 Di-phenoxide Ethoxyphenol->Phenoxide2 + Base Diethoxybenzene This compound Phenoxide2->Diethoxybenzene + Ethyl Halide Phenoxide2->C_Alkylation + Ethyl Halide Elimination Elimination (Ethene)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 1,4-Diethoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-diethoxybenzene by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated.[1][2][3] - The solution cooled too quickly. - The solution is supersaturated but requires nucleation. [2]- Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound.[1][2][4] - Cool the solution slowly: Ensure the flask is not in a draft and allow it to cool to room temperature undisturbed before placing it in an ice bath.[4]
Oiling out occurs (a liquid separates instead of crystals). - The melting point of this compound (69-72 °C) is lower than the boiling point of the solvent. [5][6][7] - The concentration of the solute is too high. - Significant impurities are present. [2]- Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and then cool slowly.[2][4] - Consider a different solvent or a mixed solvent system with a lower boiling point.
Low yield of crystals. - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][2][3] - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold, leading to dissolution of the product.[3]- Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is hot during hot filtration to prevent cooling and crystallization in the funnel.[8] - Always use ice-cold solvent to wash the crystals.[3]
The purified crystals are colored or appear impure. - Colored impurities were not removed by recrystallization. - The cooling process was too rapid, trapping impurities within the crystal lattice.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. - Ensure slow cooling to allow for the formation of a pure crystal lattice.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol (specifically 95% ethanol) is a commonly cited and effective solvent for the recrystallization of this compound.[9] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][10] Studies have shown that the solubility of this compound increases with temperature in various organic solvents.[11]

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed by measuring its melting point. Pure this compound has a melting point range of 69-72 °C.[5][6][7] A sharp melting point within this range indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[12]

Q3: What should I do if my this compound appears to be an oil at room temperature?

A3: this compound is a white crystalline solid at room temperature.[5] If it appears as an oil, it is likely impure or has "oiled out" during a previous purification attempt. In this case, recrystallization is necessary.

Q4: Is it possible to use a mixed solvent system for recrystallization?

A4: Yes, if a single solvent does not provide the desired solubility characteristics, a mixed solvent system can be used. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble until the solution becomes turbid. The solution is then heated until it is clear and cooled slowly to induce crystallization. Common mixed solvent systems include ethanol/water and heptanes/ethyl acetate.[13]

Quantitative Data

Solubility of this compound in Various Solvents at 298.15 K (25 °C)

The following table summarizes the molar fraction solubility of this compound in different pure solvents. This data is crucial for selecting an appropriate recrystallization solvent.

SolventMolar Fraction (mol/mol)
Butyl Acetate0.212
Ethyl Acetate0.179
2-Butanone0.169
n-Propyl Acetate0.165
Methyl Acetate0.145
Isobutyl Acetate0.112
Dimethyl Carbonate0.099
Ethyl Lactate0.074
Acetonitrile0.067
Ethanol0.015
Methanol0.009

Data sourced from the Journal of Chemical & Engineering Data.[11]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.[10] Avoid adding an excess of solvent to ensure a good yield.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals to assess their purity.

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Re-heat, Add More Solvent, and Re-cool Slowly oiling_out->reheat_add_solvent Yes end Pure Crystals collect_crystals->end evaporate Evaporate Excess Solvent and Re-cool too_much_solvent->evaporate Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Electrophilic Substitution on 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing electrophilic aromatic substitution reactions on 1,4-diethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: How do the ethoxy groups influence the reactivity of the benzene ring?

A1: The two ethoxy groups in this compound are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance.[1] This makes the ring exceptionally electron-rich and therefore highly reactive towards electrophiles, reacting faster than benzene itself.[1][2]

Q2: Where will substitution occur on the this compound ring?

A2: The ethoxy group is an ortho, para-director.[1][3] In this compound, the two groups are para to each other. Their activating effects reinforce each other, making all four available positions (2, 3, 5, and 6) electronically equivalent and activated for substitution.[1]

Q3: Is polysubstitution a common problem with this compound?

A3: Yes, due to the high activation of the ring by two ethoxy groups, polysubstitution is a significant challenge.[1][4] The initial substitution product is often more reactive than the starting material, leading to the addition of multiple electrophiles.[5] Careful control of reaction conditions (e.g., stoichiometry, temperature, reaction time) is crucial to favor mono-substitution.

Q4: What are some common side reactions to be aware of?

A4: Besides polysubstitution, a key side reaction, particularly during nitration, is oxidative dealkylation (de-ethylation).[1] This can lead to the formation of undesired byproducts. Friedel-Crafts alkylations are also prone to rearrangements of the alkylating agent if a primary or secondary carbocation is formed.

Q5: How does Friedel-Crafts acylation differ from alkylation on this substrate?

A5: Friedel-Crafts acylation introduces an acyl group, which is deactivating. This deactivation of the ring makes the mono-acylated product less reactive than the this compound starting material, effectively preventing further substitution.[2][6] In contrast, the alkyl group introduced during alkylation is activating, which promotes polysubstitution.[5]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inactive catalyst or insufficient electrophile generation.

  • Solution:

    • Check Catalyst: For Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and has not been deactivated by exposure to moisture.

    • Verify Reagents: Confirm the purity and concentration of your reagents. For nitration, the combination of concentrated nitric and sulfuric acids is essential to generate the nitronium ion (NO₂⁺).[7]

    • Temperature: Some reactions require heating to proceed at an appreciable rate. However, for a highly activated substrate like this compound, reactions often proceed at or below room temperature.[8] Excessively high temperatures can cause decomposition.

Problem 2: The major product is a di- or poly-substituted compound.

  • Possible Cause: Reaction conditions are too harsh for the highly activated substrate.

  • Solution:

    • Control Stoichiometry: Use a 1:1 or even less than stoichiometric amount of the electrophile relative to the this compound.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., in an ice bath) to reduce the reaction rate and improve selectivity.[5]

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent further substitution.

    • Choose a Milder Catalyst: In Friedel-Crafts reactions, a less reactive Lewis acid may provide better control.

Problem 3: Significant amount of starting material remains unreacted.

  • Possible Cause: Reaction conditions are too mild or reaction time is too short.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Extend Reaction Time: Allow the reaction to stir for a longer period.

    • Increase Catalyst Loading: For catalytic reactions, a modest increase in the catalyst amount may improve conversion.

Problem 4: Formation of a dark, tarry substance in the reaction flask.

  • Possible Cause: Product or starting material decomposition.

  • Solution:

    • Reduce Acidity/Catalyst Concentration: Highly acidic conditions or a high concentration of a strong Lewis acid can lead to polymerization or decomposition.

    • Lower Temperature: Decomposition is often accelerated by heat. Maintaining a lower reaction temperature is critical.

    • Ensure Proper Stirring: Inadequate mixing can lead to localized "hot spots" where decomposition can initiate.

Data Presentation

Table 1: Comparison of Conditions for Electrophilic Substitution on 1,4-Dialkoxybenzenes

Reaction TypeElectrophile/ReagentsCatalystTypical SolventTemperatureExpected OutcomeReference(s)
Nitration HNO₃H₂SO₄Acetic AcidRoom TempMono- or di-substitution[1]
Bromination NaBr, Oxone®-None (Solventless)Room TempDibromination[1][9]
Friedel-Crafts Alkylation t-Butyl alcoholH₂SO₄Acetic AcidIce Bath → Room TempDi-substitution (t-butyl)[4][10]
Friedel-Crafts Acylation Acetyl ChlorideAlCl₃VariesVariesMono-substitution[2][6]

Note: Data is primarily based on 1,4-dimethoxybenzene, a close analog, and is representative for this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of this compound with t-Butanol

This protocol is adapted from procedures for 1,4-dimethoxybenzene.[4][10]

  • Preparation: In an Erlenmeyer flask, dissolve 1.5 g of this compound in 5 mL of glacial acetic acid.

  • Addition of Alcohol: Add 2.5 mL of t-butanol to the mixture.

  • Cooling: Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition: While swirling the flask in the ice bath, slowly add 5 mL of concentrated sulfuric acid dropwise over 5-7 minutes. A precipitate may form.

  • Reaction: Remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, swirling periodically.

  • Quenching: Quench the reaction by adding approximately 75 mL of ice-cold water to the flask to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of ice-cold methanol to remove impurities.

  • Purification: The crude product can be recrystallized from methanol or a toluene/methanol mixture.

Protocol 2: Bromination of this compound

This protocol is adapted from a solventless procedure for 1,4-dimethoxybenzene.[9]

  • Mixing Reagents: In a mortar, combine 4.0 mmol of this compound and 8.0 mmol of sodium bromide.

  • Initiation: Add 4.0 mmol of Oxone® (potassium peroxymonosulfate) to the mixture.

  • Grinding: Grind the solids together with a pestle. The mixture will become tacky and may develop an orange-brown color as bromine is generated. Continue grinding for 15-20 minutes.

  • Workup: Add water to the mortar and continue to grind to break up the solid product.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove any unreacted salts and excess bromine.

  • Purification: The crude 2,5-dibromo-1,4-diethoxybenzene can be recrystallized from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine this compound and Solvent B 2. Cool Mixture (Ice Bath) A->B C 3. Add Electrophile/ Catalyst Slowly B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench Reaction (e.g., add ice water) D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Purify Product (Recrystallization/Chromatography) F->G H H G->H Characterization (NMR, MP, etc.)

Caption: General workflow for electrophilic substitution.

troubleshooting_guide cluster_yield Yield Issues cluster_solutions Potential Solutions Start Reaction Issue? LowYield Low / No Yield Start->LowYield PolySub Polysubstitution Start->PolySub StartMat Unreacted Starting Material Start->StartMat Sol_LowYield Check Catalyst Activity Increase Temperature Verify Reagents LowYield->Sol_LowYield Try... Sol_PolySub Lower Temperature Reduce Electrophile Stoichiometry Shorten Reaction Time PolySub->Sol_PolySub Try... Sol_StartMat Increase Temperature Extend Reaction Time Increase Catalyst Loading StartMat->Sol_StartMat Try...

Caption: Troubleshooting decision tree for common issues.

Caption: Directing effects on this compound.

References

Preventing polyalkylation in Friedel-Crafts reactions with 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions with 1,4-diethoxybenzene, focusing on the prevention of polyalkylation.

Troubleshooting Guide: Preventing Polyalkylation

Undesired polyalkylation is a common challenge when working with activated aromatic compounds like this compound. The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1] This guide provides a systematic approach to troubleshoot and minimize this side reaction.

Problem: Excessive Formation of Di- or Poly-alkylated Products

Below is a troubleshooting workflow to address the issue of polyalkylation.

Polyalkylation_Troubleshooting start Start: Polyalkylation Observed check_ratio 1. Review Reactant Stoichiometry start->check_ratio is_excess Is a large excess of This compound being used? check_ratio->is_excess increase_excess Action: Increase molar excess of This compound (e.g., 5-10 fold). This statistically favors mono-alkylation. is_excess->increase_excess No check_temp 2. Evaluate Reaction Temperature is_excess->check_temp Yes increase_excess->check_temp is_low_temp Is the reaction run at the lowest practical temperature? check_temp->is_low_temp lower_temp Action: Lower the reaction temperature. This can decrease the rate of the second alkylation more significantly than the first. is_low_temp->lower_temp No check_catalyst 3. Assess Catalyst Activity is_low_temp->check_catalyst Yes lower_temp->check_catalyst is_mild_catalyst Is a milder Lewis acid or a lower catalyst loading feasible? check_catalyst->is_mild_catalyst use_milder_catalyst Action: Use a less active catalyst (e.g., FeCl3 instead of AlCl3) or reduce catalyst concentration. is_mild_catalyst->use_milder_catalyst No consider_acylation 4. Alternative Strategy: Friedel-Crafts Acylation is_mild_catalyst->consider_acylation Yes use_milder_catalyst->consider_acylation acylation_info Acylation introduces a deactivating acyl group, preventing further substitution. The resulting ketone can be reduced to the desired alkyl group. consider_acylation->acylation_info end End: Polyalkylation Minimized acylation_info->end

References

Technical Support Center: Troubleshooting Low Yield in 1,4-Diethoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1,4-diethoxybenzene and its derivatives.

General Troubleshooting

Low yields in coupling reactions with electron-rich substrates like this compound often stem from a few common issues. The electron-donating nature of the ethoxy groups can make the crucial oxidative addition step of the catalytic cycle sluggish. This guide will walk you through diagnosing and resolving these potential problems.

My coupling reaction with a this compound derivative has a low yield. Where do I start?

A systematic approach is the most effective way to troubleshoot a low-yielding reaction. Begin by considering the key components of the reaction: the reagents, the catalyst system, and the reaction conditions.

Below is a general workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality - Aryl Halide Purity - Boronic Acid/Ester Stability - Amine/Alkyne Purity - Anhydrous & Degassed Solvents - Base Integrity start->reagent_quality reagent_quality->start Issue Found & Corrected catalyst_system 2. Evaluate Catalyst System - Palladium Precursor (Pd(0) vs Pd(II)) - Ligand Choice (Bulky, Electron-Rich) - Catalyst Loading - Pd:Ligand Ratio reagent_quality->catalyst_system Reagents OK catalyst_system->start Issue Found & Corrected reaction_conditions 3. Optimize Reaction Conditions - Temperature - Reaction Time - Degassing Procedure - Stirring Rate catalyst_system->reaction_conditions Catalyst OK reaction_conditions->start Issue Found & Corrected side_reactions 4. Analyze for Side Reactions - Homocoupling - Protodeboronation - Dehalogenation reaction_conditions->side_reactions Conditions OK side_reactions->start Issue Found & Corrected solution Optimized Reaction / High Yield side_reactions->solution Side Reactions Minimized

A general workflow for troubleshooting low-yield coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with electron-rich substrates like this compound, specific challenges can arise.

FAQs for Suzuki-Miyaura Coupling

Q1: Why is my Suzuki coupling with a this compound derivative so slow or incomplete?

A1: The primary reason is often the slow rate of oxidative addition due to the electron-rich nature of the diethoxybenzene ring. Standard catalyst systems like Pd(PPh₃)₄ may not be efficient enough.[1]

  • Troubleshooting Steps:

    • Catalyst System: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition with electron-rich aryl halides.[1][2] Using a pre-formed Pd(0) source or an efficient precatalyst can also be beneficial.

    • Ligand:Pd Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst.[1]

    • Temperature: Cautiously increasing the reaction temperature (e.g., from 80°C to 100-110°C) can improve the reaction rate, but be mindful of potential catalyst decomposition at excessive temperatures.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1]

  • Troubleshooting Steps:

    • Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species in situ can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.

Q3: What is the role of the base and which one should I choose?

A3: The base is crucial for activating the organoboron species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction.

  • Troubleshooting Steps:

    • Base Screening: The optimal base is often substrate and solvent-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For electron-rich systems, stronger bases are not always better and can promote side reactions. A screening of different bases is recommended.

    • Base Equivalents: Use an adequate amount of base, typically 1.5 to 3.0 equivalents relative to the limiting reagent.

Quantitative Data: Suzuki Coupling of Related Dialkoxybenzenes

While specific data for this compound is sparse, the following table provides representative yields for Suzuki couplings of structurally similar electron-rich aryl halides, highlighting the impact of different catalyst systems.

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-Bromo-2,5-dimethoxybenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~95
21-Chloro-2,5-dimethoxybenzene4-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100~98
31-Bromo-4-methoxybenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~88
41-Bromo-2-ethoxy-5-methoxybenzene4-Nitrophenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O100~85[3]
Experimental Protocol: Suzuki Coupling of a 1,4-Dialkoxybenzene Derivative

This protocol is adapted for a general Suzuki-Miyaura coupling of an electron-rich aryl bromide.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the this compound halide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. For electron-rich substrates like this compound, reactivity can be lower compared to electron-deficient aryl halides.

FAQs for Heck Reaction

Q1: My Heck reaction with a this compound derivative is not working. What should I try?

A1: Low reactivity in Heck reactions with electron-rich aryl halides is a known issue. The choice of catalyst, ligand, and reaction conditions is critical.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Traditional Pd(OAc)₂/PPh₃ systems may be insufficient. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalyst activity. For aryl chlorides, which are even less reactive, specialized, highly active catalyst systems are often required.

    • Aryl Halide Reactivity: If possible, use an aryl iodide or bromide instead of a chloride, as the reactivity follows the trend I > Br > Cl.

    • Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates.

Q2: How can I avoid side reactions like alkene isomerization?

A2: Alkene isomerization can occur due to a reversible β-hydride elimination step.

  • Troubleshooting Steps:

    • Additives: The addition of certain bases or silver salts can sometimes reduce the likelihood of alkene isomerization by facilitating the desired reductive elimination pathway.

Quantitative Data: Heck Reaction of Related Dialkoxybenzenes

The following table provides an example of a Heck reaction with a related dimethoxybenzene derivative.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
11,4-Dibromo-2,5-dimethoxybenzeneEthyl acrylatePd(dba)₂ / P(OPh)₃Et₃NDMF12092[4]
Experimental Protocol: Heck Reaction with a 1,4-Dialkoxybenzene Derivative

This is a general protocol for a Heck reaction with an electron-rich aryl bromide and an acrylate.[3]

  • Reaction Setup: In a dry reaction vessel, combine the this compound halide (1.0 equiv), palladium(II) acetate (1-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., toluene or DMF), the acrylate (1.1-1.5 equiv), and a base (e.g., triethylamine, 1.5-2.0 equiv).

  • Reaction: Heat the mixture to 100-120°C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the mixture to remove the ammonium salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.

FAQs for Sonogashira Coupling

Q1: I am getting a low yield in my Sonogashira coupling with a this compound derivative. What could be the problem?

A1: Low yields can be due to several factors, including catalyst deactivation, inefficient copper co-catalyst, or inappropriate reaction conditions for an electron-rich substrate.

  • Troubleshooting Steps:

    • Catalyst System: For less reactive aryl bromides, a higher catalyst loading (up to 5 mol%) or more active, electron-rich, and bulky phosphine ligands may be necessary. Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is fresh.

    • Copper Co-catalyst: Ensure high-purity copper(I) iodide (CuI) is used, as oxidation can deactivate it.

    • Temperature: While many Sonogashira reactions run at room temperature, electron-rich aryl bromides may require heating (e.g., 60-80°C).

    • Solvent and Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and part of the solvent system. Ensure the amine is dry and pure.

Q2: How can I minimize the homocoupling of my alkyne (Glaser coupling)?

A2: This is a common side reaction, particularly in copper-catalyzed systems.

  • Troubleshooting Steps:

    • Anaerobic Conditions: Running the reaction under strictly anaerobic (oxygen-free) conditions is crucial to suppress Glaser coupling.

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid this side reaction.

Quantitative Data: Sonogashira Coupling of Related Dialkoxybenzenes

This table presents representative conditions for Sonogashira couplings.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT~95
24-BromoanisolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene80~90
31-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSORT92[5]
Experimental Protocol: Sonogashira Coupling with a 1,4-Dialkoxybenzene Derivative

This is a general protocol for a Sonogashira coupling reaction.[6][7]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide (1-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv). Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a key method for forming C-N bonds. As with other coupling reactions, the electron-rich nature of this compound can pose challenges.

FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a this compound derivative is failing. What are the critical factors?

A1: The success of this reaction heavily relies on the catalyst-ligand system and the choice of base.

  • Troubleshooting Steps:

    • Ligand Selection: This is often the most critical parameter. For challenging electron-rich substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently required to promote the rate-limiting reductive elimination step. N-heterocyclic carbene (NHC) ligands have also proven effective.

    • Base Selection: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can be critical, and screening may be necessary.

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.

Q2: Can I use primary amines with my this compound substrate?

A2: Yes, but it can be more challenging.

  • Troubleshooting Steps:

    • Bidentate Ligands: The use of bidentate phosphine ligands like BINAP or DPPF was an early breakthrough for the coupling of primary amines. These ligands can help stabilize the palladium center and promote the desired reaction pathway.

Catalytic Cycles and Key Steps

Understanding the catalytic cycles can help pinpoint where a reaction might be failing. Below are simplified representations of the Suzuki-Miyaura and Buchwald-Hartwig amination cycles.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pdII Ar-Pd(II)-X L_n pd0->pdII Ar-X transmetal Transmetalation pdII_R Ar-Pd(II)-R' L_n pdII->pdII_R R'-B(OR)₂ + Base pdII_R->pd0 red_elim Reductive Elimination product Ar-R' (Product) reagents Ar-X + R'-B(OR)₂ base Base

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pdII_amine Ar-Pd(II)-X(Amine) L_n ox_add->pdII_amine HNR₂ pdII_amido Ar-Pd(II)-NR₂ L_n pdII_amine->pdII_amido Base deprotonation Deprotonation red_elim Reductive Elimination pdII_amido->red_elim red_elim->pd0 regenerates product Ar-NR₂ (Product) red_elim->product reagents Ar-X + HNR₂ base Base

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of a Related Dialkoxybenzene

This table shows the results of a catalyst screening for the amination of a related chloroanisole, demonstrating the importance of ligand choice.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-ChloroanisoleMorpholinePd(OAc)₂ / P(tBu)₃NaOtBuToluene80~98
24-ChloroanisoleAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100~95
34-Chloroanisolen-HexylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane100~92
Experimental Protocol: Buchwald-Hartwig Amination of a 1,4-Dialkoxybenzene Derivative

This is a general protocol for the Buchwald-Hartwig amination of an electron-rich aryl halide.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., a Buchwald precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction tube.

  • Reagent Addition: Add the this compound halide (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.

References

Technical Support Center: Stability and Degradation of 1,4-Diethoxybenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,4-diethoxybenzene in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

Under acidic conditions, this compound undergoes acid-catalyzed cleavage of its ether linkages. The degradation is a stepwise process. The initial products are 4-ethoxyphenol and ethanol. With prolonged exposure to strong acids or under harsher conditions, the second ether linkage can also be cleaved, yielding hydroquinone and additional ethanol.

Q2: What is the general mechanism for the acid-catalyzed degradation of this compound?

The degradation of this compound in the presence of a strong acid follows a nucleophilic substitution pathway. The reaction is initiated by the protonation of one of the ether oxygen atoms by the acid. This protonation converts the ethoxy group into a good leaving group (ethanol). Subsequently, a nucleophile, such as a halide ion from the acid (e.g., Br⁻ or I⁻) or a water molecule, attacks the ethyl group, leading to the cleavage of the carbon-oxygen bond. This results in the formation of 4-ethoxyphenol and an ethyl halide or ethanol. This process can then be repeated for the second ethoxy group to form hydroquinone.[1][2]

Q3: Which acids are most effective for the cleavage of the ether bonds in this compound?

Strong mineral acids are typically required for the cleavage of aryl ethers.[2][3] Hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective due to the strong nucleophilicity of bromide and iodide ions, which facilitates the cleavage of the protonated ether. Concentrated sulfuric acid (H₂SO₄) can also be employed, often at elevated temperatures, with water acting as the nucleophile. Hydrochloric acid (HCl) is generally less effective for this reaction.[1]

Q4: Can the degradation be controlled to selectively produce 4-ethoxyphenol?

Yes, by carefully controlling the reaction conditions, it is possible to favor the formation of the mono-degradation product, 4-ethoxyphenol. This can be achieved by using a limited amount of the acid catalyst, employing milder reaction temperatures, and closely monitoring the reaction's progress over time to halt it before significant formation of hydroquinone occurs.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation observed. 1. The acid used is not strong enough.2. The reaction temperature is too low.3. Insufficient concentration of the acid catalyst.1. Switch to a stronger acid, such as HBr or HI.2. Gradually increase the reaction temperature while monitoring for product formation.3. Increase the concentration of the acid catalyst.
Formation of unexpected byproducts. 1. Side reactions, such as electrophilic aromatic substitution, may occur on the activated benzene ring if other reactive species are present.2. At very high temperatures, charring or polymerization may occur.1. Ensure the purity of the starting materials and solvents.2. Optimize the reaction temperature to minimize side reactions.3. Consider using a less reactive acid if possible.
Difficulty in quantifying degradation products. 1. Inappropriate analytical method.2. Co-elution of components in chromatography.3. Degradation of products during analysis.1. Utilize a validated HPLC method with a suitable column and mobile phase for the separation of this compound, 4-ethoxyphenol, and hydroquinone.[4][5]2. Adjust the mobile phase composition, gradient, or column type to improve separation.3. Ensure the analytical method conditions are mild and do not induce further degradation.

Data Presentation

Table 1: Representative Data on the Acid-Catalyzed Degradation of this compound

Time (hours)This compound (%)4-Ethoxyphenol (%)Hydroquinone (%)
010000
185141
272253
450428
8255520
2454550

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical degradation profile under specific, unstated acidic conditions.

Experimental Protocols

Protocol for Monitoring the Acid-Catalyzed Degradation of this compound by HPLC

1. Materials:

  • This compound

  • Strong acid (e.g., HBr, HI, or H₂SO₄)

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • Deionized water

  • Reference standards for this compound, 4-ethoxyphenol, and hydroquinone

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]

2. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known concentration of this compound in a suitable solvent.

  • Initiation of Degradation: Add the desired concentration of the strong acid to the solution while stirring. The reaction can be performed at a controlled temperature (e.g., room temperature or elevated).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the reaction. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% sulfuric acid, for better peak shape) is a common mobile phase for separating these compounds.[5] An isocratic or gradient elution can be used.

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 290-300 nm).[5]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Create a calibration curve for each reference standard (this compound, 4-ethoxyphenol, and hydroquinone).

    • Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curves.

    • Plot the percentage of each compound over time to monitor the degradation profile.

Visualizations

Degradation_Pathway This compound This compound 4-Ethoxyphenol 4-Ethoxyphenol This compound->4-Ethoxyphenol + H⁺, - C₂H₅OH Hydroquinone Hydroquinone 4-Ethoxyphenol->Hydroquinone + H⁺, - C₂H₅OH

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis Reaction_Setup Reaction Setup: This compound in Solvent Acid_Addition Add Strong Acid Reaction_Setup->Acid_Addition Sampling Sample at Time Intervals Acid_Addition->Sampling Quenching Quench Reaction Sampling->Quenching Dilution Dilute Sample Quenching->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing

Caption: Experimental workflow for monitoring degradation.

Troubleshooting_Logic Start Experiment Start Observe_Degradation Degradation Observed? Start->Observe_Degradation Slow_Degradation Slow/No Degradation Observe_Degradation->Slow_Degradation No Successful_Degradation Successful Degradation Observe_Degradation->Successful_Degradation Yes Check_Acid Acid Strength Sufficient? Slow_Degradation->Check_Acid Check_Temp Temperature Optimal? Check_Acid->Check_Temp Yes Increase_Acid Increase Acid Strength/ Concentration Check_Acid->Increase_Acid No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Temp->Successful_Degradation Yes Increase_Acid->Observe_Degradation Increase_Temp->Observe_Degradation

Caption: Troubleshooting logic for slow or no degradation.

References

Technical Support Center: Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethoxybenzene. The focus is on the identification and removal of common byproducts to ensure the desired purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts in the synthesis of this compound, which is typically carried out via the Williamson ether synthesis, include:

  • 4-Ethoxyphenol: This is the mono-alkylated product and a major impurity if the reaction does not proceed to completion.[1][2][3][4]

  • Unreacted Hydroquinone: The starting material may remain if the reaction is incomplete.[5]

  • Products of C-Alkylation: Alkali phenoxides have the potential to undergo C-alkylation in addition to the desired O-alkylation.[6]

  • Byproducts from Side Reactions: Although less common with primary alkyl halides, elimination reactions can occur.[6][7]

Q2: My final product has a low melting point. What is the likely cause?

A2: A low or broad melting point for this compound (expected melting point: 69-73 °C) is a strong indicator of impurities.[8] The most probable impurity causing this is the mono-alkylated byproduct, 4-ethoxyphenol, which has a lower melting point (66-67 °C).[2] The presence of unreacted starting materials or residual solvents can also depress the melting point.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (hydroquinone) and the product (if available), you can observe the consumption of the reactant and the formation of the product and byproducts. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide: Byproduct Removal

This section provides detailed guidance on common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted Hydroquinone and 4-Ethoxyphenol

Symptoms:

  • Broad melting point range of the final product.

  • Extra spots on a TLC plate of the purified product.

  • Characteristic peaks of the hydroxyl group (-OH) in the IR or ¹H NMR spectrum.

Solutions:

  • Aqueous Base Wash: Unreacted hydroquinone and the byproduct 4-ethoxyphenol are acidic due to their phenolic hydroxyl groups. They can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The acidic phenols will be deprotonated to form water-soluble phenoxide salts, which will partition into the aqueous layer.

  • Column Chromatography: If a base wash is insufficient or if other non-acidic impurities are present, column chromatography is a highly effective purification method.[9]

    • Stationary Phase: Silica gel is commonly used.

    • Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to first elute the non-polar this compound, followed by the more polar 4-ethoxyphenol and hydroquinone.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[10][11] For this compound, recrystallization from 95% ethanol is a viable option.[12] The desired product is less soluble in the cold solvent mixture than the impurities, allowing for its isolation as pure crystals upon cooling.

Issue 2: Residual Solvent or Reagents

Symptoms:

  • Unusual odor in the final product.

  • Presence of solvent peaks in the ¹H NMR spectrum.

  • Product appears oily or fails to solidify completely.

Solutions:

  • Drying under Vacuum: After purification, placing the product under high vacuum will help to remove any residual volatile solvents. Gentle heating can be applied if the product is stable at elevated temperatures.

  • Aqueous Washes: If the residual reagents are water-soluble (e.g., salts like sodium chloride), washing the organic solution of the product with water and then a brine solution can effectively remove them.[13]

Experimental Protocols

Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol. This should be done in a flask equipped with a reflux condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography for Purification of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The non-polar this compound will travel down the column faster.

  • Fraction Collection: Collect fractions of the eluent as it comes off the column.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₄O₂166.2269 - 73246 - 247
4-EthoxyphenolC₈H₁₀O₂138.1666 - 67246 - 247
HydroquinoneC₆H₆O₂110.11172 - 175285 - 287

Data sourced from PubChem and other chemical suppliers.[2][8]

Visualizations

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Hydroquinone Hydroquinone Ethoxyphenol 4-Ethoxyphenol (Mono-alkylated Byproduct) Hydroquinone->Ethoxyphenol 1st Alkylation Ethyl_Halide Ethyl Halide/Sulfate Base Base Diethoxybenzene This compound (Desired Product) Ethoxyphenol->Diethoxybenzene 2nd Alkylation

Caption: Logical relationship of product and byproduct formation.

Purification_Workflow Start Crude this compound (Mixture of Product and Byproducts) Dissolve Dissolve in Organic Solvent Start->Dissolve Base_Wash Aqueous Base Wash (e.g., NaOH solution) Dissolve->Base_Wash Separate_Layers Separate Aqueous and Organic Layers Base_Wash->Separate_Layers Aqueous_Layer Aqueous Layer (Contains Hydroquinone and 4-Ethoxyphenol salts) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer Separate_Layers->Organic_Layer Dry_Organic Dry Organic Layer (e.g., with Na₂SO₄) Organic_Layer->Dry_Organic Filter_Dry Filter and Evaporate Solvent Dry_Organic->Filter_Dry Purified_Product Purified this compound Filter_Dry->Purified_Product Recrystallization Optional: Recrystallization (e.g., from Ethanol) Purified_Product->Recrystallization Further Purification Column_Chromatography Optional: Column Chromatography Purified_Product->Column_Chromatography Further Purification

Caption: Experimental workflow for byproduct removal.

References

Validation & Comparative

Comparative Analysis of HPLC Methods for Purity Assessment of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1,4-Diethoxybenzene. The information is intended to assist researchers in selecting an appropriate analytical method for quality control and stability studies.

Introduction to this compound and its Purity Analysis

This compound is an organic compound with the formula C₆H₄(OC₂H₅)₂.[1] It is synthesized via the Williamson ether synthesis from hydroquinone and an ethyl halide.[2] This synthesis route can lead to the presence of process-related impurities in the final product, primarily unreacted starting materials and intermediates. The most probable impurities are hydroquinone and the mono-substituted intermediate, 1-ethoxy-4-hydroxybenzene.

Accurate determination of purity is crucial for ensuring the quality and safety of chemical compounds used in research and drug development. HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound. This guide compares two distinct reversed-phase HPLC methods for this purpose.

Experimental Protocols

Below are the detailed experimental protocols for two proposed HPLC methods for the analysis of this compound and its potential impurities.

Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in the mobile phase. A mixed standard solution containing this compound (100 µg/mL), hydroquinone (10 µg/mL), and 1-ethoxy-4-hydroxybenzene (10 µg/mL) is also prepared in the mobile phase for method development and validation.

HPLC Method A: Isocratic Elution with C18 Column

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 15 minutes

HPLC Method B: Gradient Elution with Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Run Time: 15 minutes

Data Presentation: Comparison of HPLC Methods

The following table summarizes the hypothetical performance of the two HPLC methods in separating this compound from its key potential impurities.

ParameterHPLC Method A (Isocratic)HPLC Method B (Gradient)
Column Type C18Phenyl-Hexyl
Elution Mode IsocraticGradient
Run Time 15 min15 min
Retention Time (min):
Hydroquinone2.53.1
1-Ethoxy-4-hydroxybenzene4.86.5
This compound8.29.8
Resolution (Rs):
Hydroquinone / 1-Ethoxy-4-hydroxybenzene> 2.0> 2.5
1-Ethoxy-4-hydroxybenzene / this compound> 2.0> 3.0

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh this compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC analysis workflow for this compound purity.

Method_Comparison_Logic cluster_goal Objective cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria Goal Determine Purity of This compound MethodA Method A: Isocratic C18 Goal->MethodA MethodB Method B: Gradient Phenyl-Hexyl Goal->MethodB Resolution Resolution of Impurities MethodA->Resolution RunTime Analysis Time MethodA->RunTime Sensitivity Sensitivity MethodA->Sensitivity MethodB->Resolution MethodB->RunTime MethodB->Sensitivity

Caption: Logical relationship for HPLC method comparison.

Conclusion

Both proposed HPLC methods are suitable for the purity analysis of this compound. Method A, being an isocratic method, is simpler and may be more robust for routine quality control. Method B, with its gradient elution and alternative column chemistry, offers superior resolution and may be preferable for stability studies or when a more detailed impurity profile is required. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high throughput versus the need for maximum separation of all potential impurities. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.

References

A Comparative Guide to the Reactivity of 1,4-Diethoxybenzene and 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1,4-diethoxybenzene and 1,4-dimethoxybenzene. Both are key intermediates in organic synthesis, and understanding their relative reactivity is crucial for reaction design and optimization. This document summarizes experimental data, provides detailed protocols for key reactions, and visualizes reaction pathways to facilitate a clear understanding of their chemical behavior.

Executive Summary

This compound and 1,4-dimethoxybenzene are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. The primary difference in their reactivity stems from the nature of the alkoxy substituents. The ethyl groups in this compound are slightly more electron-donating than the methyl groups in 1,4-dimethoxybenzene, leading to a generally higher reactivity for the former in electrophilic aromatic substitutions. However, steric hindrance from the bulkier ethoxy groups can influence regioselectivity and reaction rates in certain cases. Their reactivity in oxidation and reduction reactions is broadly similar, with both compounds susceptible to oxidation to the corresponding quinones and capable of undergoing reduction of the aromatic ring under specific conditions. Nucleophilic aromatic substitution is generally disfavored for both compounds due to the electron-donating nature of the alkoxy groups, requiring harsh conditions or the presence of activating groups.

Data Presentation

Physical Properties
Property1,4-DimethoxybenzeneThis compound
Molecular Formula C₈H₁₀O₂C₁₀H₁₄O₂
Molar Mass 138.17 g/mol [1]166.22 g/mol [2]
Melting Point 54-56 °C[1]69-71 °C
Boiling Point 212.6 °C[1]246 °C
Appearance White crystals[1]White to off-white crystalline solid
Reactivity Comparison in Electrophilic Aromatic Substitution
ReactionSubstrateConditionsProduct(s)YieldObservations
Nitration 1,4-DimethoxybenzeneHNO₃/H₂SO₄ in Acetic Acid1,4-Dimethoxy-2-nitrobenzeneGoodCan lead to oxidative demethylation with excess nitric acid.[3]
Nitration Anisole (model for one ring position)HNO₃/H₂SO₄o-Nitroanisole, p-Nitroanisole--
Nitration Phenetole (model for one ring position)HNO₃/H₂SO₄o-Nitrophenetole, p-Nitrophenetole-Phenetole nitrates at a slightly faster rate than anisole.[4]
Friedel-Crafts Alkylation 1,4-Dimethoxybenzenet-butyl alcohol, H₂SO₄, Acetic Acid1,4-Di-t-butyl-2,5-dimethoxybenzeneFairly low (e.g., 31.07%)Disubstitution is common due to the activating nature of the methoxy groups.[5]
Friedel-Crafts Acylation 1,4-DimethoxybenzeneAcetic anhydride, solid acid catalyst (e.g., Indion-125)2,5-DimethoxyacetophenoneGoodCatalyst deactivation can be an issue.

Experimental Protocols

Electrophilic Aromatic Substitution: Nitration of 1,4-Dimethoxybenzene

This protocol is adapted from studies on the nitration of 1,4-dimethoxybenzene derivatives.[3]

Materials:

  • 1,4-Dimethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask, and cool the mixture in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 1,4-dimethoxybenzene with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1,4-dimethoxy-2-nitrobenzene.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Oxidation: Electrochemical Oxidation of 1,4-Dimethoxybenzene

This protocol describes the electrochemical synthesis of the corresponding quinone.[6]

Materials:

  • 1,4-Dimethoxybenzene

  • Methanol

  • Potassium Hydroxide (KOH)

  • Platinum electrodes (anode and cathode)

  • Electrochemical cell

  • DC power supply

  • Standard laboratory glassware for workup

Procedure:

  • Prepare a 1% solution of KOH in methanol as the electrolyte.

  • Dissolve 1,4-dimethoxybenzene in the electrolyte solution in the electrochemical cell.

  • Immerse the platinum electrodes in the solution.

  • Apply a constant current to the system while stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the electrolyte with acetic acid.

  • Remove the methanol under reduced pressure.

  • Extract the residue with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography or recrystallization.

Visualizations

Electrophilic Aromatic Substitution Pathway

EAS_Pathway A Aromatic Ring (1,4-Dialkoxybenzene) I Arenium Ion Intermediate (Resonance Stabilized) A->I Attack by π-electrons E Electrophile (E+) E->I P Substituted Product I->P Deprotonation H H+ I->H FC_Reduction_Workflow cluster_FC Friedel-Crafts Acylation cluster_Red Reduction Start 1,4-Dialkoxybenzene Acyl_Ketone Acyl-substituted Dialkoxybenzene (Ketone) Start->Acyl_Ketone RCOCl, AlCl₃ Alkyl_Product Alkyl-substituted Dialkoxybenzene Acyl_Ketone->Alkyl_Product Clemmensen or Wolff-Kishner Reduction

References

A Comparative Guide to the Synthesis of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective preparation of key intermediates is paramount. 1,4-Diethoxybenzene, a valuable building block in the synthesis of dyes, pharmaceuticals, and liquid crystals, can be synthesized through various routes.[1] This guide provides a comparative analysis of the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig etherification for the preparation of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Routes

The choice of synthetic route for this compound depends on factors such as desired yield, reaction conditions, cost, and the availability of starting materials and catalysts. The following table summarizes the key quantitative parameters for the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig etherification.

ParameterWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Starting Materials Hydroquinone, Ethyl Halide (e.g., Ethyl Bromide)1,4-Dihalobenzene (e.g., 1,4-Diiodobenzene), Ethanol1,4-Dihalobenzene (e.g., 1,4-Dibromobenzene), Ethanol
Catalyst Phase-transfer catalyst (optional)Copper (e.g., CuI, CuO)Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand
Base Strong base (e.g., KOH, NaOH)Strong base (e.g., K₂CO₃, Cs₂CO₃)Strong base (e.g., NaOtBu, K₃PO₄)
Solvent Ethanol, Acetone, DMFHigh-boiling polar solvents (e.g., Pyridine, DMF, NMP)Toluene, Dioxane
Temperature Moderate (e.g., 60 °C)High (typically > 150 °C)Mild to moderate (e.g., 80-110 °C)
Reaction Time 2 hoursSeveral hours to daysSeveral hours
Reported Yield ~80%[1]Variable, often moderate to goodGenerally high

Experimental Protocols

Detailed methodologies for each synthesis route are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Williamson Ether Synthesis

This classical and widely used method involves the reaction of hydroquinone with an ethylating agent in the presence of a strong base.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone, potassium hydroxide, and ethanol.[1]

  • Heat the mixture in a water bath to 60°C with continuous stirring.[1]

  • Slowly add ethyl bromide to the reaction mixture.

  • Maintain the reaction at 60°C for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of diaryl ethers and, in this case, dialkoxybenzenes from an aryl halide and an alcohol.

Representative Protocol:

  • In a sealed reaction vessel, combine 1,4-diiodobenzene, an excess of ethanol, a copper(I) iodide (CuI) catalyst, and a base such as potassium carbonate.

  • Add a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Heat the mixture to a high temperature (e.g., 150-180°C) with vigorous stirring for several hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Etherification

This modern palladium-catalyzed cross-coupling reaction offers a milder alternative to the Ullmann condensation for the synthesis of ethers.

Representative Protocol:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Add the aryl halide (e.g., 1,4-dibromobenzene) and an excess of ethanol.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110°C with stirring for several hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to obtain this compound.

Synthesis Pathways Overview

The following diagram illustrates the logical relationship between the starting materials and the final product for each of the described synthetic routes.

Synthesis_Routes cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Etherification Hydroquinone Hydroquinone Product_W This compound Hydroquinone->Product_W KOH, Ethanol, 60°C Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Product_W Aryl_Halide_U 1,4-Diiodobenzene Product_U This compound Aryl_Halide_U->Product_U CuI, Base, High Temp. Ethanol_U Ethanol Ethanol_U->Product_U Aryl_Halide_B 1,4-Dibromobenzene Product_B This compound Aryl_Halide_B->Product_B Pd Catalyst, Ligand, Base Ethanol_B Ethanol Ethanol_B->Product_B

References

The Unexplored Potential of 1,4-Diethoxybenzene in Metal-Organic Frameworks: A Comparative Overview of Linker Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

The choice of organic linker is a critical determinant of the physicochemical properties of a MOF, influencing its porosity, stability, and functionality. While linkers such as terephthalic acid (benzene-1,4-dicarboxylic acid or BDC) and its derivatives functionalized with amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups have been extensively studied, the impact of alkoxy groups like diethoxybenzene remains a promising yet underexplored frontier. This guide will synthesize available data on well-characterized functionalized UiO-66 MOFs to project the potential advantages and characteristics of a hypothetical UiO-66-diethoxybenzene.

Performance Comparison of Functionalized Linkers in UiO-66

To understand the potential role of a 1,4-diethoxybenzene-derived linker, we can analyze the effects of other functional groups on the properties of the UiO-66 MOF. The following table summarizes key performance metrics for UiO-66 functionalized with -NH2, -(OH)2, and -NO2 groups, which can serve as a basis for hypothetical comparison.

Linker Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Adsorption Capacity (mmol/g) at 298 K, 1 barThermal Stability (°C)
-H (UiO-66) ~1100-1600~0.5-0.7~2.5Up to 540
-NH2 (UiO-66-NH2) ~1100-1400~0.5-0.6~3.35[1]~350
-2,5-(OH)2 (UiO-66-2,5-(OH)2) ~900-1200~0.4-0.5High synergistic affinity for CO2[1]~300
-NO2 (UiO-66-NO2) ~1000-1300~0.4-0.6Higher polarity leads to stronger interactions[1]~400
Hypothetical -2,5-(OEt)2 Likely reduced due to bulkier groupsLikely reducedPotentially enhanced selectivity for specific guestsTo be determined

Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures.

The introduction of functional groups onto the BDC linker can significantly influence the MOF's properties. For instance, the amine group in UiO-66-NH2 enhances CO2 adsorption due to increased basicity and the potential for hydrogen bonding.[1][2] Conversely, the bulkier hydroxyl and nitro groups can lead to a slight reduction in surface area.

Based on these trends, a hypothetical MOF constructed with a 2,5-diethoxyterephthalic acid linker might exhibit a reduced surface area and pore volume compared to the parent UiO-66 due to the steric hindrance of the ethoxy groups. However, the presence of these flexible, electron-donating ethoxy groups could introduce unique host-guest interactions, potentially leading to enhanced selectivity for specific molecules, a desirable trait in drug delivery and catalysis.

Experimental Protocols

The synthesis of functionalized MOFs typically follows a solvothermal approach. Below are generalized protocols for the synthesis of the parent UiO-66 and a functionalized variant, which could be adapted for a diethoxybenzene-based linker.

General Synthesis of UiO-66

A standard synthesis involves dissolving zirconium tetrachloride (ZrCl4) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF). The mixture is then heated in an oven, typically at 120°C for 24 hours. After cooling, the resulting crystalline powder is filtered, washed with DMF and ethanol, and dried under vacuum.[3]

Synthesis of Functionalized UiO-66 (e.g., UiO-66-NH2)

The procedure is analogous to the synthesis of UiO-66, with the BDC linker being replaced by its functionalized counterpart, such as 2-aminoterephthalic acid.[1] The reaction conditions, including temperature and time, may be adjusted to optimize crystallinity and yield.

Post-Synthetic Modification

An alternative route to functionalized MOFs is through post-synthetic modification (PSM). This involves synthesizing the parent MOF first and then introducing the functional groups onto the linkers within the framework.[4] For instance, UiO-66-NH2 can be further modified by reacting the amine groups with various reagents to introduce new functionalities.[4]

Visualizing Methodologies

To aid in the conceptualization of the research and development process for novel MOF linkers, the following diagrams illustrate key workflows.

cluster_synthesis MOF Synthesis Workflow start Select Metal Node (e.g., ZrCl4) linker Select Organic Linker (e.g., 2,5-diethoxyterephthalic acid) start->linker solvent Choose Solvent (e.g., DMF) linker->solvent solvothermal Solvothermal Reaction (Heating) solvent->solvothermal filtration Filtration and Washing solvothermal->filtration activation Activation (Solvent Removal) filtration->activation characterization Characterization (PXRD, BET, TGA) activation->characterization end Functional MOF characterization->end

Caption: A generalized workflow for the synthesis of a functionalized metal-organic framework.

cluster_comparison Logical Flow for Comparative Linker Analysis start Hypothesis: Diethoxy linker offers unique properties synthesis Synthesize MOF Series: - UiO-66 - UiO-66-NH2 - UiO-66-(OEt)2 start->synthesis structural Structural Analysis (PXRD, SEM) synthesis->structural porosity Porosity Measurement (N2 Adsorption) synthesis->porosity stability Stability Tests (TGA, Chemical) synthesis->stability performance Performance Evaluation (e.g., Gas Adsorption, Catalysis) synthesis->performance data_analysis Data Analysis and Comparison structural->data_analysis porosity->data_analysis stability->data_analysis performance->data_analysis conclusion Draw Conclusions on Linker Effects data_analysis->conclusion end Publish Findings conclusion->end

References

A Researcher's Guide to Validating the Structure of 1,4-Diethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comparative overview of key analytical techniques for validating the structure of 1,4-diethoxybenzene and its derivatives, supported by experimental data and detailed protocols.

The accurate determination of a molecule's three-dimensional arrangement is paramount in understanding its chemical and physical properties, predicting its biological activity, and ensuring the novelty of a synthesized compound. For derivatives of this compound, a class of compounds with applications in materials science and as intermediates in organic synthesis, a multi-faceted analytical approach is essential for unambiguous structural validation. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting a comparative analysis of their strengths in structural elucidation.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and crystallographic techniques provides a comprehensive and robust validation of the chemical structure of this compound derivatives. While NMR and MS offer crucial information about the connectivity and mass of the molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Number of unique proton environments- Chemical environment of protons (chemical shift)- Connectivity of neighboring protons (spin-spin coupling)- Non-destructive- Relatively fast acquisition- Provides detailed information on the molecular skeleton- Requires soluble sample- Complex spectra for large molecules- Can be insensitive to subtle stereochemical differences
¹³C NMR Spectroscopy - Number of unique carbon environments- Chemical environment of carbons- Provides direct information about the carbon backbone- Complements ¹H NMR data for complete structural assignment- Lower natural abundance of ¹³C results in lower sensitivity- Longer acquisition times compared to ¹H NMR
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues- High sensitivity- Requires very small sample amounts- Can be coupled with separation techniques (e.g., GC, LC)- Can cause fragmentation, sometimes preventing observation of the molecular ion- Isomeric compounds can be difficult to distinguish
Single-Crystal X-ray Crystallography - Precise 3D arrangement of atoms in the solid state- Bond lengths, bond angles, and torsion angles- Absolute stereochemistry- Provides unambiguous structural determination- Gold standard for structural validation- Requires a suitable single crystal, which can be challenging to grow- Structure in the solid state may not represent the conformation in solution

Experimental Data for this compound and a Derivative

To illustrate the application of these techniques, the following tables summarize key experimental data for this compound and one of its derivatives, 2,5-diethoxy-1,4-diethynylbenzene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundNucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ¹HCDCl₃6.84s-Ar-H
3.98q7.0-O-CH₂ -CH₃
1.39t7.0-O-CH₂-CH₃
¹³CCDCl₃153.2--C -O
115.5--Ar-C H
64.0---O-C H₂-CH₃
15.0---O-CH₂-C H₃
2,5-Diethoxy-1,4-diethynylbenzene ¹HCDCl₃6.89s-Ar-H
4.07q14-O-CH₂ -CH₃
3.40s--C≡C-H
1.43t14-O-CH₂-CH₃
¹³CCDCl₃153.83--C -O
117.92--Ar-C H
113.36--Ar-C -C≡CH
82.42---C ≡CH
79.79---C≡C H
65.20---O-C H₂-CH₃
14.75---O-CH₂-C H₃
Table 2: Mass Spectrometry Data
CompoundIonization MethodMolecular FormulaCalculated m/zObserved m/z ([M]⁺)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)C₁₀H₁₄O₂166.0994166138, 110, 81
2,5-Diethoxy-1,4-diethynylbenzene Electrospray Ionization (ESI)C₁₄H₁₄O₂214.0994214158
Table 3: X-ray Crystallography Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.518
b (Å)7.61
c (Å)7.137
β (°)110.40
C(aromatic)-O bond length (Å)1.378
C(aliphatic)-O bond length (Å)1.421
C-O-C bond angle (°)119.15

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹H NMR): A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T₁) is necessary.

  • Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the solid or a solution of the compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

Visualizing the Validation Workflow

The process of validating the structure of a this compound derivative can be visualized as a logical workflow, starting from the purified compound and leading to its complete structural characterization.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Interpretation & Validation Purified_Compound Purified Derivative NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS Xray Single-Crystal X-ray Crystallography Purified_Compound->Xray Connectivity Molecular Formula & Connectivity NMR->Connectivity MS->Connectivity Structure_3D 3D Structure & Stereochemistry Xray->Structure_3D Validated_Structure Validated Structure Connectivity->Validated_Structure Confirms Structure_3D->Validated_Structure Confirms

Caption: Workflow for the structural validation of this compound derivatives.

The following diagram illustrates the logical relationship between the experimental techniques and the structural information they provide.

G cluster_techniques Experimental Techniques cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone Mass_Spec Mass Spec. Molecular_Weight Molecular Weight & Formula Mass_Spec->Molecular_Weight X_Ray X-Ray Cryst. Atomic_Arrangement 3D Atomic Arrangement X_Ray->Atomic_Arrangement Proton_Env->Carbon_Backbone Carbon_Backbone->Molecular_Weight Molecular_Weight->Atomic_Arrangement

References

A Spectroscopic Showdown: Differentiating the Isomers of 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the nuanced spectroscopic differences between 1,2-, 1,3-, and 1,4-diethoxybenzene, complete with experimental data and detailed protocols. This guide will equip scientists in drug development and related fields with the tools to unequivocally identify these closely related aromatic compounds.

The positional isomerism of di-substituted benzene rings presents a common challenge in chemical synthesis and analysis. 1,2-, 1,3-, and this compound, while sharing the same molecular formula (C₁₀H₁₄O₂) and thus identical molecular weights, exhibit distinct physical and chemical properties owing to the varied placement of their ethoxy groups. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful and definitive methods for their differentiation. This guide provides a detailed comparison of the spectroscopic data for these three isomers, supported by experimental protocols for data acquisition.

Comparative Spectroscopic Data

The key to distinguishing the diethoxybenzene isomers lies in the unique electronic environments of their protons and carbon atoms, their vibrational modes, and their fragmentation patterns upon ionization. The following tables summarize the key spectroscopic data for each isomer.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is particularly informative for distinguishing these isomers due to the differences in the chemical shifts and splitting patterns of the aromatic protons.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,2-Diethoxybenzene Aromatic (H)~6.9m-
Methylene (-OCH₂-)~4.1q7.0
Methyl (-CH₃)~1.4t7.0
1,3-Diethoxybenzene Aromatic (H)~7.2, ~6.5m-
Methylene (-OCH₂-)~4.0q7.0
Methyl (-CH₃)~1.4t7.0
This compound Aromatic (H)~6.8s-
Methylene (-OCH₂-)~4.0q7.0
Methyl (-CH₃)~1.4t7.0

Note: The aromatic region of 1,2- and 1,3-diethoxybenzene will show more complex splitting patterns (multiplets) due to the lower symmetry compared to the highly symmetric 1,4-isomer, which typically displays a singlet for the equivalent aromatic protons.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides a clear distinction based on the number of unique carbon environments in each isomer.

IsomerCarbon AssignmentChemical Shift (δ, ppm)
1,2-Diethoxybenzene Aromatic (C-O)~149
Aromatic (C-H)~121, ~114
Methylene (-OCH₂-)~64
Methyl (-CH₃)~15
1,3-Diethoxybenzene Aromatic (C-O)~160
Aromatic (C-H)~130, ~107, ~102
Methylene (-OCH₂-)~63
Methyl (-CH₃)~15
This compound Aromatic (C-O)~153
Aromatic (C-H)~115
Methylene (-OCH₂-)~64
Methyl (-CH₃)~15

Note: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the symmetry of the isomer: 1,2-diethoxybenzene (three signals), 1,3-diethoxybenzene (four signals), and this compound (two signals).

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is a valuable tool for identifying the substitution pattern on the benzene ring through characteristic out-of-plane (oop) C-H bending vibrations.

IsomerSubstitution PatternCharacteristic C-H oop Bending (cm⁻¹)Other Key Absorptions (cm⁻¹)
1,2-Diethoxybenzene Ortho770-735[1]~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2]
1,3-Diethoxybenzene Meta811-750 and 725-680[1][3]~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2]
This compound Para860-780[1][3]~3100-3000 (Aromatic C-H stretch), ~1600, ~1500 (C=C in-ring stretch)[2]
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of the diethoxybenzene isomers will produce a molecular ion peak at m/z 166. However, the fragmentation patterns can offer clues to their substitution, although they can be quite similar.

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Proposed Structure
1,2-Diethoxybenzene 166137 ([M-C₂H₅]⁺), 109 ([M-C₂H₅-CO]⁺), 81
1,3-Diethoxybenzene 166137 ([M-C₂H₅]⁺), 110, 109, 81
This compound 166138, 110 ([M-C₂H₄-C₂H₄]⁺), 81

Note: The fragmentation is complex and can involve rearrangements. The relative intensities of the fragment ions are crucial for differentiation.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed protocols for the key techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the diethoxybenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[4]

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid diethoxybenzene isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method for liquids):

    • If the isomer is a liquid at room temperature, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Data Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the diethoxybenzene isomer into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for differentiating the diethoxybenzene isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Isomers 1,2-, 1,3-, or 1,4- Diethoxybenzene NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts, Coupling Constants, Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies (C-H oop bending) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Isomer Differentiation.

Conclusion

The spectroscopic comparison of 1,2-, 1,3-, and this compound isomers demonstrates the power of modern analytical techniques in resolving structural ambiguities. While mass spectrometry provides the crucial molecular weight, it is the nuanced details from ¹H and ¹³C NMR, revealing the symmetry and electronic environment of the molecules, and the characteristic vibrational modes in IR spectroscopy that allow for their confident and unambiguous identification. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can effectively distinguish between these closely related compounds, ensuring the integrity and accuracy of their scientific investigations.

References

A Comparative Analysis of the Reactivity of 1,4-Diethoxybenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 1,4-Diethoxybenzene Compared to Other Activated Aromatic Compounds in Electrophilic Aromatic Substitution Reactions.

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the selection of an appropriate aromatic substrate is paramount. The reactivity of the aromatic ring towards electrophilic attack dictates reaction conditions, regioselectivity, and overall efficiency of the synthetic route. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly used activated aromatic compounds such as anisole, phenol, and its close structural analog, 1,4-dimethoxybenzene. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Reactivity

This compound is a highly activated aromatic compound due to the presence of two electron-donating ethoxy groups in a para-disposition. These groups increase the electron density of the benzene ring through resonance, making it significantly more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. The ethoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) to the ethoxy groups.

Qualitatively, the reactivity of these compounds in EAS reactions follows the general trend:

Phenol > this compound ≈ 1,4-Dimethoxybenzene > Anisole > Benzene

The hydroxyl group in phenol is a more potent activating group than an alkoxy group, leading to faster reaction rates. The two alkoxy groups in this compound and 1,4-dimethoxybenzene provide a higher degree of activation compared to the single methoxy group in anisole.

Quantitative Comparison of Reactivity

To provide a clearer understanding of the relative reactivities, the following table summarizes available quantitative data for common electrophilic aromatic substitution reactions. It is important to note that direct comparative studies under identical conditions are not always available in the literature, and thus, some data is inferred from reactions with closely related substrates.

Reaction TypeThis compound1,4-DimethoxybenzeneAnisolePhenol
Nitration High Yield (Specific data not available)High YieldGood Yield (p-nitroanisole major product)Very Rapid Reaction, often leads to polysubstitution and oxidation
Bromination High Yield, can lead to di-substitutionHigh Yield (e.g., 83% for dibromination)Rapid, predominantly p-bromoanisoleExtremely Rapid, often results in 2,4,6-tribromophenol
Friedel-Crafts Acylation Good YieldGood Yield (e.g., with acetic anhydride)Good Yield (e.g., 94% with acetic anhydride)Rearrangement (Fries) is a competing reaction
Sulfonation (Specific data not available)Sulfonation occurs readilySulfonation occurs, p-isomer favoredSulfonation occurs readily

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Nitration of this compound

Objective: To introduce a nitro group onto the this compound ring.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Ethanol (95%)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.[1]

  • Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Bromination of this compound

Objective: To introduce one or more bromine atoms onto the this compound ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetonitrile or Chloroform

  • Ammonium Nitrate (catalyst, optional for NBS)

  • Sodium Sulfite Solution (10% aqueous)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure (using NBS):

  • To a solution of this compound in acetonitrile, add a catalytic amount of ammonium nitrate.

  • Add N-bromosuccinimide (1.0 equivalent for mono-bromination) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with sodium sulfite solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Procedure (using Bromine):

  • Dissolve this compound in chloroform and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add a solution of bromine in chloroform dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction with a 10% aqueous sodium sulfite solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo. The crude product can be recrystallized from a mixture of dichloromethane and methanol.

Friedel-Crafts Acylation of this compound

Objective: To introduce an acyl group onto the this compound ring.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst (e.g., Amberlyst-15)[2]

  • Dichloromethane (solvent)

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure (using AlCl₃):

  • Suspend anhydrous aluminum chloride in dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • Slowly add acetic anhydride to the suspension with stirring.

  • Add a solution of this compound in dichloromethane dropwise to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical electrophilic aromatic substitution mechanism and a general experimental workflow.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Aromatic Aromatic Ring (e.g., this compound) Sigma_Complex Arenium Ion (Sigma Complex, Cationic Intermediate) Aromatic->Sigma_Complex π electrons attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Sigma_Complex_2 Arenium Ion Product Substituted Aromatic Product Sigma_Complex_2->Product Loss of H+ Base Base (e.g., H₂O, HSO₄⁻) Base->Product

Caption: General mechanism of electrophilic aromatic substitution.

Exp_Workflow Start Reactants & Solvent Reaction Reaction with Electrophile (e.g., Nitrating Mixture) Start->Reaction Quench Quenching (e.g., with ice water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing of Organic Layer (e.g., with NaHCO₃, Brine) Extraction->Washing Drying Drying (e.g., with Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical experimental workflow for an EAS reaction.

Conclusion

This compound is a highly reactive substrate for a variety of electrophilic aromatic substitution reactions, making it a valuable building block in organic synthesis. Its reactivity is comparable to, and in some cases may exceed, that of 1,4-dimethoxybenzene, and it is significantly more reactive than anisole. While phenol is generally more reactive, its propensity for over-reaction and oxidation can sometimes make this compound a more controllable and desirable substrate. The provided experimental protocols offer a starting point for the practical application of this compound in the laboratory. Researchers should consider the specific electrophile and reaction conditions to optimize yields and achieve the desired regioselectivity.

References

Performance of 1,4-Diethoxybenzene-based materials compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of materials based on 1,4-diethoxybenzene and its structural analogs across key applications.

In the quest for advanced materials with tailored properties, the this compound scaffold has emerged as a versatile building block in fields ranging from organic electronics to medicinal chemistry. Its electron-donating ethoxy groups and rigid aromatic core contribute to the desirable electronic and structural characteristics of the resulting materials. However, the performance of these materials is highly sensitive to subtle molecular modifications. This guide provides an objective comparison of this compound-based materials with their analogs, supported by experimental data, to aid researchers in selecting the optimal molecular design for their specific applications.

Organic Electronics: Tuning Optoelectronic Properties

In the realm of organic electronics, the length of the alkoxy chains on the benzene ring plays a crucial role in determining the charge transport and photophysical properties of conjugated polymers. This is exemplified in studies of poly(p-phenylenevinylene) (PPV) and oligo(p-phenyleneethynylene) (OPE) derivatives.

Charge Carrier Mobility

The hole mobility of symmetrically substituted poly(2,5-dialkoxy-p-phenylenevinylene)s demonstrates a clear dependence on the length of the alkoxy side chains. Shorter chains lead to higher mobility, which is attributed to increased electronic wave-function overlap between polymer chains. However, this also results in a stronger temperature dependence, suggesting an increase in energetic disorder.[1]

Table 1: Comparison of Hole Mobility in Poly(2,5-dialkoxy-p-phenylenevinylene) Derivatives

PolymerAlkoxy ChainHole Mobility (µh) at E = 1.7 x 10^5 V/cm (cm²/Vs)
Poly(2,5-dimethoxy-p-phenylenevinylene) (PDMeOPV)Methoxy (C1)> 10⁻⁴
Poly(2,5-dihexyloxy-p-phenylenevinylene) (PDHeOPV)Hexyloxy (C6)~10⁻⁵
Poly(2,5-didecyloxy-p-phenylenevinylene) (PDDeOPV)Decyloxy (C10)< 10⁻⁵

Data sourced from a study on symmetrically substituted dialkoxy PPV polymers.[1]

Photophysical Properties

The introduction of dialkoxy substituents to oligo(p-phenyleneethynylene)s significantly alters their absorption and emission characteristics compared to unsubstituted analogs. Dialkoxy substitution leads to the appearance of two distinct absorption bands, a high-energy band and a red-shifted band originating from the HOMO-LUMO transition.[2][3] The emission spectra of these compounds typically show well-defined vibronic features.[2][3]

Table 2: Photophysical Properties of Dialkoxy-substituted Oligo(p-phenyleneethynylene) Analog

CompoundSubstitutionAbsorption Maxima (nm)Emission Maximum (nm)
1,4-Bis(phenylethynyl)benzeneUnsubstitutedBroad bandNot specified
2,5-Dialkoxy-1,4-bis(phenylethynyl)benzeneDialkoxyTwo well-separated bandsWell-defined vibronics

Data interpretation from a comparative study of oligo(p-phenyleneethynylene)s.[2][3]

Perovskite Solar Cells: The Role of Hole-Transporting Materials

In the field of perovskite solar cells (PSCs), the molecular structure of hole-transporting materials (HTMs) is a critical determinant of device efficiency and stability. Comparative studies of HTMs based on dimethoxyphenyl units with different π-linker systems provide valuable insights into structure-property relationships.

A study comparing two o,p-dimethoxyphenyl-based HTMs, HL-1 (with a biphenyl π-linker) and HL-2 (with a carbazole π-linker), revealed that the stronger electron-donating ability of the carbazole unit in HL-2 resulted in higher hole mobility and more efficient charge extraction at the perovskite/HTM interface.[4] This translated to a higher power conversion efficiency (PCE) and reduced hysteresis in the corresponding PSCs.[4]

Table 3: Performance Comparison of Dimethoxyphenyl-based HTMs in Perovskite Solar Cells

HTMπ-LinkerHole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)
HL-1BiphenylLower16.14
HL-2CarbazoleHigher18.34

Data sourced from a comparative study of o,p-dimethoxyphenyl-based HTMs.[4]

Polymeric Materials: Thermal Stability

Table 4: Representative Thermal Stability of Aromatic Polymers

Polymer TypeOnset Decomposition Temperature (TGA, 5% weight loss)
Poly(arylene ether)s> 450 °C
Poly(ether ether ketone) (PEEK)~550 °C

General thermal stability ranges for related high-performance polymers.

Biological Activity: Antimicrobial Properties

Derivatives of dihydroxybenzene have been investigated for their antimicrobial properties. A study on alkyloxy benzene-1,2-diols revealed that the length of the alkyl chain significantly impacts their activity against Bacillus subtilis. Ethers with 4 to 9 carbons in the alkyl tail exhibited antimicrobial effects, with the highest activity observed for those with 6, 7, or 8 carbons.[5] These compounds were found to be bactericidal and likely act by disrupting the bacterial membrane.[5]

Table 5: Antimicrobial Activity of Alkyloxy Benzene-1,2-diol Analogs against B. subtilis

Alkyl Chain LengthAntimicrobial Activity
< 4 carbonsNot active
4-9 carbonsActive
6-8 carbonsHighest activity
> 9 carbonsNot specified

Data sourced from a study on dihydroxybenzene derivatives.[5]

Liquid Crystalline Properties

The mesomorphic behavior of 1,4-dialkoxybenzene derivatives is highly dependent on the length of the alkoxy chains. In homologous series, the transition temperatures and the types of liquid crystal phases observed (e.g., nematic, smectic) vary systematically with chain length. Generally, longer alkyl chains tend to stabilize smectic phases.

Table 6: General Phase Behavior of Homologous 1,4-Dialkoxybenzene Series

Alkoxy Chain LengthTypical Mesophase Behavior
Short (e.g., Methoxy, Ethoxy)May not be liquid crystalline or only show a nematic phase.
Medium to LongExhibit nematic and/or smectic phases. Longer chains favor smectic phases.

General trends observed in homologous series of liquid crystals.

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential.

Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a widely used method to determine the drift mobility of charge carriers in organic semiconductors.

Experimental Workflow:

TOF_Workflow A Sample Preparation: Sandwich structure (e.g., ITO/Organic Layer/Metal) B Carrier Generation: Pulsed laser excitation through a semi-transparent electrode A->B C Carrier Drift: Application of an external electric field B->C D Current Measurement: Record transient photocurrent as a function of time C->D E Data Analysis: Determine transit time (τt) from the photocurrent transient D->E F Mobility Calculation: μ = d² / (V * τt) where d = sample thickness, V = applied voltage E->F

Time-of-Flight (TOF) Experimental Workflow.

Detailed Steps:

  • Sample Preparation: A thin film of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).

  • Carrier Generation: A short pulse of light from a laser, with a photon energy above the material's absorption edge, is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode.

  • Carrier Drift: An external voltage is applied across the sample, creating an electric field that causes the photogenerated carriers to drift towards the counter electrode.

  • Current Measurement: The motion of the charge carriers induces a transient photocurrent, which is measured as a function of time using an oscilloscope.

  • Data Analysis: The transit time (τt) is the time it takes for the sheet of carriers to travel across the sample. This is typically determined from a characteristic feature (e.g., a "knee") in the photocurrent transient when plotted on a log-log scale.

  • Mobility Calculation: The drift mobility (μ) is calculated using the formula: μ = d² / (V * τt), where 'd' is the thickness of the organic layer and 'V' is the applied voltage.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of polymers.

Experimental Workflow:

TGA_Workflow A Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan B Instrument Setup: Place the pan in the TGA furnace under a controlled atmosphere (e.g., N₂) A->B C Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range B->C D Weight Measurement: Continuously monitor and record the sample's weight as a function of temperature C->D E Data Analysis: Plot weight loss vs. temperature to obtain the TGA curve D->E F Determine Key Parameters: - Onset of decomposition (Td) - Temperature of maximum decomposition rate - Char yield (%) E->F

Thermogravimetric Analysis (TGA) Workflow.

Detailed Steps:

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a predefined temperature range.

  • Weight Measurement: The microbalance continuously records the weight of the sample as the temperature increases.

  • Data Analysis: The data is plotted as percentage weight loss versus temperature, yielding a TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.

  • Parameter Determination: Key parameters such as the onset temperature of decomposition (often defined as the temperature at 5% weight loss) and the char yield (the percentage of material remaining at the end of the experiment) are determined from the TGA curve.[6][7][8][9]

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule interacts with biological pathways is crucial. For instance, some dihydroxybenzene derivatives have shown antimicrobial activity by disrupting the bacterial cell membrane. This mechanism can be represented as a logical relationship.

Antimicrobial_Mechanism A Dialkoxybenzene Derivative B Bacterial Cell Membrane A->B interacts with C Membrane Disruption A->C causes B->C D Cell Lysis C->D leads to

Proposed mechanism of antimicrobial action.

This guide highlights the significant impact of structural modifications on the performance of this compound-based materials and their analogs. By providing a comparative overview of key performance metrics and detailed experimental protocols, it aims to facilitate the rational design and selection of materials for a wide range of scientific and technological applications.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Diethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe and compliant disposal of 1,4-Diethoxybenzene.

Core Safety and Handling Principles

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance for health or the environment. However, prudent laboratory practice dictates that all chemicals be handled with care. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust particles.

  • Spill Management: In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molar Mass 166.22 g/mol
Appearance White solid
Melting Point 69-71 °C
Boiling Point 246 °C
Solubility in Water Insoluble
Primary Hazards Not classified as hazardous

Step-by-Step Disposal Protocol

While this compound is not classified as hazardous, disposal procedures must align with local, state, and institutional regulations. The following protocol provides a general framework for decision-making.

1. Waste Characterization and Collection:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. Avoid mixing it with other chemical waste to prevent unforeseen reactions.

  • Contaminated Materials: Any materials, such as filter paper or paper towels, contaminated with this compound should also be collected in the designated waste container.

  • Empty Containers: "RCRA empty" containers (no freestanding liquid and no more than one inch of residue) should have their labels defaced or removed and can often be disposed of in the regular trash.[1] Containers that held acutely hazardous chemicals must be triple-rinsed, with the rinsate collected as hazardous waste.[1]

2. Consultation of Local and Institutional Policies:

  • Crucial Step: Before proceeding with disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office or the relevant local waste disposal regulations. These policies will provide specific guidance on the disposal of non-hazardous chemical waste.[2][3]

  • Non-Hazardous Waste Streams: Some institutions may permit the disposal of non-hazardous solids, like this compound, in the regular municipal trash.[3] However, others may require it to be disposed of through a chemical waste contractor to prevent any potential environmental impact.[1]

3. Disposal Execution:

  • Disposal as Non-Hazardous Solid Waste: If permitted by your local and institutional guidelines, the sealed and labeled container of this compound waste may be placed directly in the designated dumpster.[3] This is often preferred to placing it in laboratory trash cans to prevent handling by custodial staff.[3]

  • Sewer Disposal (Not Recommended for Solids): While some non-hazardous, water-soluble solids may be approved for sewer disposal in limited quantities, this is not a suitable method for insoluble substances like this compound.[4]

  • Incineration: If required by your institution or local regulations, arrange for the disposal of the waste through a licensed chemical waste contractor for incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated collect Collect in a labeled, sealed container start->collect consult Consult Institutional EHS & Local Regulations collect->consult trash Dispose in designated municipal trash/dumpster consult->trash Permitted for non-hazardous solid waste contractor Dispose via licensed chemical waste contractor consult->contractor Required by policy end End: Disposal Complete trash->end contractor->end

Caption: Decision workflow for this compound disposal.

By following these guidelines and prioritizing communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Essential Safety and Logistical Information for Handling 1,4-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety protocols and logistical plans for the handling and disposal of 1,4-Diethoxybenzene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueReferences
Chemical Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [2]
Appearance White solid[2]
Odor Rotten-egg like[2]
Melting Point 69 - 71 °C (156.2 - 159.8 °F)[2]
Boiling Point 246 °C (474.8 °F)[2]
Solubility Insoluble in water[2]
Specific Gravity No data available
Vapor Density Not applicable[2]
Flash Point No information available[2]
Autoignition Temperature No information available[2]

Toxicity Data:

  • It is not classified as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.

Occupational Exposure Limits:

  • No occupational exposure limits have been established for this compound by OSHA, NIOSH, or ACGIH.[2]

II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, and respiratory exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough time for this compound is not specified, so gloves should be inspected before use and changed frequently, especially after any contact. - Lab Coat: A standard laboratory coat.Prevents incidental skin contact with the chemical.
Respiratory Protection Not required under normal use conditions with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if dust is generated.Protects against inhalation of dust or vapors.

III. Operational Plan: Step-by-Step Guidance

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents.[2]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid the formation of dust.[1]

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

4. Disposal Plan:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

IV. Experimental Protocols

Currently, no specific experimental protocols involving this compound were cited in the safety and handling documents reviewed. Researchers should develop their own detailed protocols, incorporating the safety measures outlined in this guide.

V. Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Risk Assessment Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Safety First Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment In Fume Hood Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Post-Experiment Spill Event Spill Event Conduct Experiment->Spill Event Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Collect Residue Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Hazardous Waste Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Secure Storage Minor Spill Protocol Minor Spill Protocol Spill Event->Minor Spill Protocol Minor Major Spill Protocol Major Spill Protocol Spill Event->Major Spill Protocol Major Minor Spill Protocol->Segregate Waste Evacuate & Report Evacuate & Report Major Spill Protocol->Evacuate & Report

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.